molecular formula C18H14Cl2F2N2Se B12404405 Antifungal agent 30

Antifungal agent 30

Cat. No.: B12404405
M. Wt: 446.2 g/mol
InChI Key: GRJWDMJBIUKXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 30 (compound A18, HY-146464) is a potent synthetic antifungal compound with excellent in vitro activity. It exhibits significant efficacy against Candida albicans (strain CPCC400616) and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values of 0.03 μg/mL and 0.5 μg/mL, respectively . This potent activity is primarily attributed to its mechanism of action, which involves hydrogen and coordination bond interactions with the fungal enzyme CYP51, a critical therapeutic target . The compound also demonstrates excellent antifungal activity against fluconazole-resistant strains, making it a valuable tool for researching novel pathways to overcome antifungal resistance . With the molecular formula C18H14Cl2F2N2Se and a molecular weight of 446.18, it is provided as a solid with a solubility of 10 mM in DMSO . This compound is intended for research applications in the field of infectious disease and anti-infection agent discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H14Cl2F2N2Se

Molecular Weight

446.2 g/mol

IUPAC Name

1-[2-[(2,4-dichlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H14Cl2F2N2Se/c19-13-2-1-12(16(20)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(21)8-17(15)22/h1-8,11,18H,9-10H2

InChI Key

GRJWDMJBIUKXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)[Se]CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azole Antifungals: A Case Study with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific "antifungal agent 30" did not yield a known compound. Therefore, this guide focuses on a well-characterized and widely used antifungal agent, Fluconazole, to provide a comprehensive overview of the mechanism of action for the azole class of antifungals, in line with the technical requirements of the original request.

Core Mechanism of Action

Fluconazole is a synthetic triazole antifungal agent that exhibits a fungistatic effect against a broad spectrum of fungal pathogens.[1][2] Its primary mechanism of action is the highly specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that regulates its fluidity, integrity, and the function of membrane-bound enzymes.[1][3][5]

The nitrogen atom in the azole ring of fluconazole binds to the heme iron atom in the active site of lanosterol 14-α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors within the fungal cell.[1][3] The accumulation of these aberrant sterols disrupts the normal packing of phospholipids in the cell membrane, leading to increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.[3][4]

The specificity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterparts is a key factor in its therapeutic efficacy and favorable safety profile.

Signaling Pathways and Cellular Responses

While the primary target of fluconazole is well-defined, its downstream effects can trigger various cellular stress response pathways in fungi. For instance, the inhibition of ergosterol biosynthesis and the resulting membrane stress can activate the Cell Wall Integrity (CWI) pathway.[6] This pathway is a conserved signaling cascade that helps fungi cope with cell wall damage. Activation of the CWI pathway in response to azole treatment has been observed and can sometimes contribute to the development of drug tolerance.[6]

dot

Signaling_Pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Membrane_Stress Membrane Stress Lanosterol_Demethylase->Membrane_Stress Accumulation of toxic sterols Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Growth_Inhibition Disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI_Pathway Activates

Caption: Mechanism of action of Fluconazole and its impact on fungal cellular pathways.

Quantitative Data

The following table summarizes key quantitative data related to the antifungal activity of fluconazole against various fungal species. Minimum Inhibitory Concentration (MIC) is a common measure of the in vitro potency of an antifungal agent.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.25 - 2.0[7]
Candida glabrata0.5 - 64[7]
Candida parapsilosis0.5 - 4.0[7]
Candida tropicalis0.5 - 4.0[7]
Cryptococcus neoformans1.0 - 16.0[8]
Aspergillus fumigatus>64[8]
Aspergillus flavus>64[7]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal agent stock solution (e.g., Fluconazole in a suitable solvent like DMSO or water).

  • 96-well flat-bottom microtiter plates.

  • Fungal inoculum prepared in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Prepare Antifungal Dilutions: Serially dilute the antifungal stock solution in RPMI-1640 medium in the wells of the microtiter plate to achieve a range of final concentrations. Include a drug-free growth control well.

  • Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

dot

Experimental_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Antifungal Agent start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare and Standardize Fungal Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_results Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the sterol composition of fungal cells treated with an azole antifungal to confirm the inhibition of ergosterol biosynthesis.

Materials:

  • Fungal culture.

  • Antifungal agent (e.g., Fluconazole).

  • Saponification reagent (e.g., alcoholic potassium hydroxide).

  • Organic solvent for extraction (e.g., n-heptane or hexane).

  • Silylating agent (e.g., BSTFA with 1% TMCS).

  • GC-MS instrument.

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture to mid-log phase and then expose it to the antifungal agent at a specific concentration (e.g., MIC) for a defined period. A control culture without the antifungal agent should be run in parallel.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash them, and then saponify the cell pellet by heating with an alcoholic potassium hydroxide solution. This process breaks down lipids and releases the sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent like n-heptane.

  • Derivatization: Evaporate the organic solvent and derivatize the sterol extracts using a silylating agent. This process makes the sterols more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and retention times, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Compare the sterol profiles of the treated and untreated fungal cells. A successful inhibition of lanosterol 14-α-demethylase will result in a decrease in the ergosterol peak and an increase in the peaks corresponding to lanosterol and other 14-α-methylated sterols in the treated sample.

References

The Discovery and Synthesis of Coruscanone A: A Promising Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Coruscanone A, a naturally derived cyclopentenedione with potent and broad-spectrum antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal drug discovery.

Discovery and Isolation

Coruscanone A was first discovered and isolated from the ethanol extract of the piperaceous plant Piper coruscans[1]. This discovery was the result of a targeted search for novel antifungal agents from natural sources[1]. The structure of Coruscanone A is characterized by a 2-methoxymethylenecyclopent-4-ene-1,3-dione skeleton with a styryl moiety attached to the methylene at the C-2 position[1]. An interesting characteristic of this unique structure is its ability to exist as two geometrical isomers in solution due to photoisomerization around the C-2 exocyclic double bond[1].

Total Synthesis of Coruscanone A

The total synthesis of Coruscanone A has been successfully achieved, providing a viable route for the production of this compound and its analogs for further investigation[1][2]. A key step in the synthesis involves a base-catalyzed rearrangement of 4-(acylmethylidene)butenolides[2].

The general synthetic approach begins with a Wittig condensation between a maleic anhydride derivative and a phosphorane, which is prepared from the corresponding α-methyl ketone[1]. The resulting 4-ylidenebutenolide then undergoes a base-catalyzed rearrangement to form the cyclopent-4-ene-1,3-dione core[1][2]. Specifically, the synthesis of Coruscanone B, the precursor to Coruscanone A, is achieved through the condensation of citraconic anhydride with the appropriate phosphorane, followed by a rearrangement catalyzed by sodium methoxide in methanol[2]. Coruscanone A is then synthesized from Coruscanone B via a reaction with diazomethane in ether, which results in the methylation of the enolic hydroxyl group to give a mixture of (Z)- and (E)-methyl enolates[2].

Synthesis_of_Coruscanone_A cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_core_formation Core Formation cluster_final_product Final Product maleic_anhydride Maleic Anhydride Derivative wittig Wittig Condensation maleic_anhydride->wittig phosphorane Phosphorane phosphorane->wittig ylide 4-ylidenebutenolide wittig->ylide rearrangement Base-Catalyzed Rearrangement ylide->rearrangement coruscanone_b Coruscanone B (cyclopent-4-ene-1,3-dione) rearrangement->coruscanone_b methylation Methylation (Diazomethane) coruscanone_b->methylation coruscanone_a Coruscanone A methylation->coruscanone_a

Figure 1: Synthetic workflow for Coruscanone A.

Antifungal Activity and Quantitative Data

Coruscanone A has demonstrated potent in vitro antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[1][3]. Notably, its efficacy is comparable to that of established antifungal drugs such as amphotericin B and fluconazole[1][4]. A significant finding is that Coruscanone A retains its activity against fluconazole-resistant strains of C. albicans, suggesting a mechanism of action distinct from that of the azole antifungals[1][4]. The antifungal activity of Coruscanone A and some of its analogs is summarized in the table below.

CompoundC. albicans (ATCC 90028) MIC (μg/mL)C. neoformans (ATCC 90113) MIC (μg/mL)A. fumigatus (ATCC 90906) MIC (μg/mL)Fluconazole-Resistant C. albicans (Isolate #17) MIC (μg/mL)
Coruscanone A (1) 2.088.33>202.08
Analog 40 4.1716.7>204.17
Analog 41 4.1716.7>204.17
Analog 42 4.1716.7>204.17
Amphotericin B 0.260.521.040.26
Fluconazole 0.528.33>20>100

Data extracted from Babu, K. S., et al. (2006). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of medicinal chemistry, 49(26), 7877–7886.[1]

Mechanism of Action

The precise molecular target and mechanism of action of Coruscanone A have not been fully elucidated[1]. However, structure-activity relationship studies suggest that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is the key pharmacophore responsible for its antifungal activity[1][3]. The styryl-like side chain is also believed to play a complementary role, likely contributing to target binding[1][3].

The fact that Coruscanone A is active against fluconazole-resistant C. albicans strains, which often overexpress efflux pumps and the target enzyme Erg11, strongly indicates that its mechanism is different from that of azoles, which inhibit ergosterol biosynthesis[1]. It has been hypothesized that Coruscanone A may act as a Michael acceptor, allowing it to react with nucleophilic residues in a specific fungal target protein, thereby inactivating it[1]. This proposed mechanism is distinct from the major classes of currently used antifungal drugs.

Mechanism_of_Action cluster_drug Coruscanone A cluster_target Fungal Cell cluster_effect Cellular Effect Coruscanone_A Coruscanone A (Michael Acceptor) Fungal_Target Specific Fungal Target Protein (with Nucleophilic Residue) Coruscanone_A->Fungal_Target Covalent Adduct Formation (Michael Addition) Inactivation Target Inactivation Fungal_Target->Inactivation Cell_Death Fungal Cell Death Inactivation->Cell_Death

Figure 2: Hypothesized mechanism of action for Coruscanone A.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of Coruscanone A and its analogs was determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for yeasts and filamentous fungi.

  • Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113), Aspergillus fumigatus (ATCC 90906), and fluconazole-resistant clinical isolates of C. albicans.

  • Media: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, followed by further dilution to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of the test compounds was prepared in the microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control. For some assays, an 80% reduction in growth (MIC80) was used as the endpoint[5].

General Procedure for the Synthesis of Coruscanone A Analogs

The following provides a generalized workflow for the synthesis of Coruscanone A and its analogs, as described in the literature[1].

Experimental_Workflow start Start wittig Step 1: Wittig Condensation (Maleic Anhydride Derivative + Phosphorane) start->wittig rearrangement Step 2: Base-Catalyzed Rearrangement (Formation of Cyclopentenedione Core) wittig->rearrangement methylation Step 3: Methylation (e.g., with Diazomethane) rearrangement->methylation purification Step 4: Purification (e.g., Column Chromatography) methylation->purification characterization Step 5: Structural Characterization (NMR, MS) purification->characterization bioassay Step 6: Biological Evaluation (Antifungal Susceptibility Testing) characterization->bioassay end End bioassay->end

Figure 3: Experimental workflow for synthesis and evaluation.

Conclusion

Coruscanone A represents a promising new lead compound in the development of novel antifungal agents. Its potent and broad-spectrum activity, coupled with its efficacy against drug-resistant fungal strains, makes it an attractive candidate for further preclinical and clinical development. The successful total synthesis of Coruscanone A provides a foundation for the generation of a library of analogs for structure-activity relationship studies, which could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. Further research into the precise mechanism of action of Coruscanone A will be crucial for understanding its full therapeutic potential and for the rational design of next-generation antifungal drugs.

References

In vitro activity of Antifungal agent 30

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of Voriconazole

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of clinically significant fungal pathogens.[1][2][3] It is a synthetic derivative of fluconazole, with a modified structure that enhances its potency and spectrum.[4] This document provides a comprehensive overview of the in vitro activity of voriconazole, detailing its mechanism of action, susceptibility data against key fungal species, and the standardized methodologies used for its evaluation.

Mechanism of Action

Like other triazole antifungals, voriconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3][5] Voriconazole specifically targets and inhibits the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[1][2][4] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication, resulting in a primarily fungistatic effect against yeasts and fungicidal activity against certain molds.[2][4][6]

G cluster_0 Fungal Cell voriconazole Voriconazole cyp51 Lanosterol 14α-demethylase (CYP51) voriconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes toxic_sterols Accumulation of Toxic Sterol Intermediates cyp51->toxic_sterols Inhibition leads to lanosterol Lanosterol lanosterol->cyp51 Substrate membrane_damage Disrupted Membrane Integrity & Function toxic_sterols->membrane_damage growth_inhibition Fungal Growth Inhibition / Cell Death membrane_damage->growth_inhibition

Caption: Mechanism of action of Voriconazole in the fungal cell.

Data Presentation: In Vitro Susceptibility

The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for voriconazole against key fungal pathogens, compiled from various studies.

Table 1: In Vitro Activity of Voriconazole against Candida Species

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Candida albicans394≤0.03 - >640.030.06[7]
Candida glabrata394≤0.03 - 160.251.0[7]
Candida krusei3940.06 - 40.51.0[7]
Candida tropicalis394≤0.03 - 80.030.125[7]
Candida parapsilosis394≤0.03 - 40.030.06[7]
Fluconazole-Resistant Candida spp.2850.0325 - 20.1250.5[8]

Table 2: In Vitro Activity of Voriconazole against Aspergillus Species

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Aspergillus fumigatus610.12 - 40.51.0[9]
Aspergillus fumigatusNot Specified<0.03 - 0.5Not Reported0.25[10]
Aspergillus flavus200.5 - 4 (MFC)Not ReportedNot Reported[11]
Aspergillus niger200.5 - 4 (MFC)Not ReportedNot Reported[11]
Aspergillus terreus200.5 - 4 (MFC)Not ReportedNot Reported[11]

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

Standardized methods are crucial for the reproducible determination of in vitro antifungal activity. The most widely accepted protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

Broth Microdilution Susceptibility Testing (CLSI M38-A2 Method)

The CLSI M38-A2 document provides a reference method for testing the susceptibility of filamentous fungi.[13][14][15] This method is frequently used to determine the MIC of voriconazole.

1. Preparation of Antifungal Agent:

  • Voriconazole powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentrations for testing.[16]

2. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, for approximately 7 days to encourage sporulation.[17]

  • Conidia (spores) are harvested and suspended in a sterile saline solution containing a wetting agent like Tween 80.

  • The conidial suspension is adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.[17]

  • This adjusted suspension is further diluted (commonly 1:50) in RPMI 1640 broth to obtain the final inoculum concentration.[17]

3. Test Procedure:

  • The test is performed in 96-well microtiter plates.

  • Each well receives 100 µL of the diluted antifungal solution.

  • Subsequently, 100 µL of the final fungal inoculum is added to each well, resulting in a final volume of 200 µL and halving the drug concentration.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

  • The inoculated plates are incubated at a specified temperature, typically 35°C, for a defined period (e.g., 48 to 72 hours for Aspergillus spp.).[16]

5. Reading and Interpretation:

  • The MIC is determined by visual inspection. It is defined as the lowest concentration of voriconazole that causes a complete (100%) or significant (e.g., ≥50%) inhibition of growth compared to the drug-free control well.[17]

G start Start prep_drug Prepare Voriconazole Stock & Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Drug dilutions + Inoculum) prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 48-72h) inoculate->incubate read_mic Visually Read MIC Endpoint (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Time-Kill Assays

Time-kill assays provide pharmacodynamic information by assessing the rate and extent of antifungal activity over time.[6][18][19]

1. Procedure:

  • A standardized fungal inoculum is prepared as described for broth microdilution.

  • The inoculum is added to flasks containing broth with various concentrations of voriconazole, typically expressed as multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x MIC).[19] A growth control flask without the drug is always included.

  • The flasks are incubated with agitation at a controlled temperature.

2. Sampling and Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), aliquots are removed from each flask.

  • The aliquots are serially diluted and plated onto agar plates.

  • After incubation of the plates, the number of colony-forming units (CFU/mL) is counted.

3. Interpretation:

  • The change in log₁₀ CFU/mL over time is plotted for each voriconazole concentration.

  • Fungistatic activity is generally defined as a <3-log₁₀ unit (<99.9%) reduction in CFU/mL from the starting inoculum, while fungicidal activity is a ≥3-log₁₀ unit (≥99.9%) reduction.[18] Studies show voriconazole generally exhibits fungistatic activity against Candida species.[6][19]

Conclusion

Voriconazole demonstrates potent in vitro activity against a broad range of yeasts and molds by effectively inhibiting ergosterol synthesis. Standardized testing methodologies, such as the CLSI broth microdilution method, are essential for accurately determining its activity and providing a basis for clinical interpretation. The extensive body of in vitro data supports the clinical use of voriconazole for the treatment of serious fungal infections, particularly those caused by Aspergillus and Candida species.[20][21][22]

References

Antifungal Agent 30: A Comprehensive Technical Guide on the Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal Agent 30 is a novel investigational compound with a potentially broad spectrum of activity against clinically relevant fungal pathogens. This document provides a comprehensive overview of its in vitro activity, detailing its inhibitory and fungicidal concentrations against a range of yeasts and molds. Methodologies for the key experiments are described to ensure reproducibility and further investigation. Additionally, the putative mechanism of action and its associated signaling pathway are illustrated to provide a deeper understanding of its antifungal properties. This guide is intended to serve as a core technical resource for researchers and professionals involved in the development of new antifungal therapies.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. Existing antifungal arsenals are limited, and there is an urgent need for novel agents with improved efficacy, safety profiles, and a broad spectrum of activity. This compound has been identified as a promising candidate, demonstrating potent activity against a variety of fungal species in initial screenings. This whitepaper summarizes the current knowledge of this compound's spectrum of activity, providing a foundation for further preclinical and clinical development.

Spectrum of Activity

The in vitro activity of this compound was evaluated against a panel of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using standardized methodologies.

Activity Against Yeast Pathogens

This compound demonstrates significant activity against both common and emerging Candida species, including isolates resistant to current therapies. It also shows potent activity against Cryptococcus neoformans.

Table 1: In Vitro Activity of this compound Against Yeast Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.1250.250.5
Candida glabrataATCC 900300.250.51
Candida parapsilosisATCC 220190.512
Candida tropicalisATCC 7500.1250.250.5
Candida kruseiATCC 6258124
Candida aurisB112200.250.51
Cryptococcus neoformansH990.060.1250.25

Data presented are representative of multiple experiments.

Activity Against Mold Pathogens

The activity of this compound extends to filamentous fungi, including key species of Aspergillus and emerging molds.

Table 2: In Vitro Activity of this compound Against Mold Pathogens

Fungal SpeciesStrain IDMIC (µg/mL)
Aspergillus fumigatusATCC 2043050.5
Aspergillus flavusATCC 2043041
Aspergillus terreusATCC MYA-3632
Fusarium solaniATCC 360314
Scedosporium apiospermumATCC 2016232

For molds, the MIC is defined as the lowest concentration that produces a visible inhibition of growth.

Experimental Protocols

The following protocols were utilized to determine the spectrum of activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare the fungal inoculum from a 24-48 hour culture and adjust the turbidity to match a 0.5 McFarland standard.[2]

  • Dilute the standardized inoculum to the final target concentration.

  • Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.[3]

  • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity.[3] For molds, it is the lowest concentration showing complete visual inhibition of growth.[1]

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC assay from which no fungal colonies grow on the subculture plates.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to act by inhibiting a key enzyme in the fungal cell wall biosynthesis pathway, leading to cell lysis and death. The proposed mechanism involves the disruption of β-(1,3)-D-glucan synthesis.

Antifungal_Agent_30_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Antifungal_Agent_30 This compound Enzyme β-(1,3)-D-Glucan Synthase Antifungal_Agent_30->Enzyme Inhibition Glucan β-(1,3)-D-Glucan (Cell Wall Component) Enzyme->Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Enzyme Substrate Lysis Cell Lysis Glucan->Lysis Disruption leads to

Caption: Putative mechanism of action for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for susceptibility testing and the logical relationship for interpreting the results.

Susceptibility_Testing_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubate at 35°C (24-48 hours) C->D E Read MIC (Visual or Spectrophotometric) D->E F Subculture from Wells with No Growth E->F G Incubate Agar Plates F->G H Determine MFC G->H

Caption: Workflow for MIC and MFC determination.

Result_Interpretation_Logic node_result node_result Start MIC Value Is_MIC_low Is MIC ≤ Breakpoint? Start->Is_MIC_low Susceptible Susceptible Is_MIC_low->Susceptible Yes Resistant Resistant Is_MIC_low->Resistant No Is_MFC_close Is MFC ≤ 4x MIC? Is_MFC_close->node_result Yes (Fungicidal) Tolerant Tolerant Is_MFC_close->Tolerant No (Fungistatic) Susceptible->Is_MFC_close

Caption: Logical flow for interpreting susceptibility results.

Conclusion

This compound exhibits a promising and broad spectrum of in vitro activity against a wide range of clinically important fungal pathogens. Its potent inhibitory and fungicidal effects, particularly against resistant isolates, underscore its potential as a next-generation antifungal agent. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound. Future studies will focus on in vivo efficacy, safety pharmacology, and the elucidation of its precise molecular target.

References

In-depth Technical Guide: Solubility and Stability of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The term "antifungal agent 30" does not refer to a standardized, universally recognized chemical entity. It is a non-specific identifier likely originating from a particular research publication or compound library where it is designated as compound 30 . Without a specific chemical name (e.g., IUPAC name), CAS registry number, or direct reference to the primary literature describing it, a comprehensive guide on a single, specific "this compound" is not possible.

This guide will, therefore, address the solubility and stability of common classes of antifungal agents, providing a framework for researchers. It will use well-studied antifungal drugs like Fluconazole as illustrative examples to present data, experimental protocols, and logical workflows relevant to the study of any novel antifungal compound.

Section 1: Solubility of Antifungal Agents

The solubility of an antifungal agent is a critical physicochemical property that influences its formulation, bioavailability, and therapeutic efficacy. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Factors Influencing Solubility

Several factors can impact the solubility of an antifungal compound:

  • pH: The solubility of ionizable compounds is highly dependent on the pH of the medium. For example, weakly basic antifungal agents like azoles are more soluble in acidic environments.

  • Temperature: Solubility can increase or decrease with temperature, depending on the thermodynamics of the dissolution process.

  • Solvent System: The use of co-solvents, surfactants, and complexing agents can significantly enhance the solubility of poorly soluble drugs.[1]

  • Crystalline Form: Polymorphism, the ability of a compound to exist in different crystal structures, can lead to significant differences in solubility.

Illustrative Solubility Data

To demonstrate how solubility data is presented, the following tables summarize the solubility of Fluconazole, a widely used triazole antifungal.[2]

Table 1: Solubility of Fluconazole in Various Solvents

SolventSolubility (mg/mL)
Ethanol~20
DMSO~33
Dimethyl Formamide (DMF)~16

Data sourced from supplier technical datasheets.[2]

Table 2: Aqueous Solubility of Fluconazole

Aqueous MediumSolubility (mg/mL)
PBS (pH 7.2)~0.2
WaterHigh

Fluconazole is noted for its high water solubility compared to other azoles.[2][3]

Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of an antifungal agent in a specific solvent system.

Materials:

  • Antifungal agent (crystalline solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of the antifungal agent to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid particles.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved antifungal agent.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Section 2: Stability of Antifungal Agents

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Factors Influencing Stability
  • pH: Acid-base catalysis can be a major degradation pathway. For instance, some drugs are highly unstable in acidic conditions.[4]

  • Temperature: Higher temperatures typically accelerate chemical degradation reactions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which can sometimes be mitigated by antioxidants.[4]

  • Light: Photodegradation can occur upon exposure to UV or visible light.

Illustrative Stability Data

The following table provides a conceptual overview of a stability study for a hypothetical antifungal agent in a topical cream formulation.

Table 3: Stability of Antifungal Agent in RECURA Cream at 25°C / 60% RH

Time Point (Days)Potency (% of Initial)pHPhysical Appearance
0100.08.9White, smooth cream
799.58.9No change
14101.28.8No change
2898.98.8No change
6099.18.7No change
9098.58.6No change
18099.38.6No change

This data is modeled after stability studies on compounded antifungal creams and indicates the formulation is stable for at least 180 days.[5]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a molecule.

Objective: To evaluate the stability of the antifungal agent under various stress conditions.

Materials:

  • Antifungal agent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Methodology:

  • Solution Preparation: Prepare stock solutions of the antifungal agent in a suitable solvent.

  • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a set period.

  • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a set period.

  • Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep the solution at room temperature for a set period.

  • Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute. Analyze using an HPLC-UV/MS system to separate the parent drug from any degradation products. The mass spectrometer helps in identifying the structure of the degradants.

Section 3: Visualization of Workflows and Pathways

Diagrams are crucial for visualizing experimental processes and biological mechanisms.

Workflow for Solubility and Stability Assessment

The following diagram outlines the logical flow for assessing the core physicochemical properties of a new antifungal candidate.

G cluster_0 Physicochemical Profiling cluster_1 Solubility Details cluster_2 Stability Details Candidate New Antifungal Candidate Solubility Solubility Screening (Shake-Flask) Candidate->Solubility Stability Stability Assessment (Forced Degradation) Candidate->Stability Formulation Pre-formulation Development Solubility->Formulation Aqueous Aqueous Solubility (pH 2.0, 7.4) Solubility->Aqueous Organic Organic Solvents (DMSO, EtOH) Solubility->Organic Stability->Formulation Acid Acid Hydrolysis Stability->Acid Base Base Hydrolysis Stability->Base Oxidation Oxidation (H2O2) Stability->Oxidation Photo Photostability Stability->Photo Lead Optimization Lead Optimization Formulation->Lead Optimization

Caption: Workflow for Physicochemical Characterization.

Mechanism of Action: Azole Antifungals

Azole antifungals, a common class of agents, act by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Disruption Cell Membrane Disruption Ergosterol->Disruption lack of Enzyme->Ergosterol converts to Azole Azole Antifungal Azole->Enzyme inhibits

Caption: Mechanism of Action for Azole Antifungals.

References

Early-Stage Research on Antifungal Agent 30: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. The development of novel antifungal agents with unique mechanisms of action is therefore a critical area of research. This document provides a technical overview of the early-stage research and development of a novel investigational compound, designated Antifungal Agent 30. Due to the proprietary and early-stage nature of this research, publicly available data is limited. This guide is compiled based on preliminary findings and established principles in antifungal drug discovery to provide a foundational understanding for researchers in the field.

Introduction to Antifungal Drug Discovery

The current arsenal of antifungal medications is primarily composed of several major classes, including polyenes, azoles, echinocandins, and allylamines. These agents largely target the fungal cell membrane or cell wall.[1][2][3][4] Specifically, polyenes like Amphotericin B interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell lysis.[5] Azoles and allylamines inhibit enzymes involved in the ergosterol biosynthesis pathway, thereby disrupting membrane integrity.[1][4] Echinocandins represent a newer class that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3][5] The rise of resistance to these existing drug classes necessitates the exploration of novel molecular targets and chemical scaffolds.

Putative Mechanism of Action of this compound

While specific details regarding this compound are not publicly available, early-stage antifungal research often focuses on novel targets to overcome existing resistance mechanisms. One such promising area is the inhibition of fungal-specific signaling pathways. Fungi utilize complex signaling networks to regulate growth, development, virulence, and stress responses.[6] Key pathways that could be targeted include:

  • Cell Wall Integrity (CWI) Pathway: This pathway is crucial for responding to cell wall stress and is activated by various antifungal agents.[6]

  • Calcineurin Signaling Pathway: This pathway is involved in stress response, ion homeostasis, and virulence.[6]

  • Quorum-Sensing Pathways: These pathways regulate fungal virulence and biofilm formation, and their disruption can attenuate pathogenicity.[7]

It is hypothesized that this compound may target a key component within one of these or other essential fungal signaling cascades, leading to growth inhibition or cell death.

Hypothetical Experimental Workflow for Characterization

The following outlines a standard experimental workflow for the initial characterization of a novel antifungal candidate like this compound.

Experimental_Workflow cluster_0 Initial Screening & Profiling cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy & PK/PD A Primary Antifungal Susceptibility Testing (e.g., MIC determination) B Spectrum of Activity (vs. various fungal pathogens) A->B C Cytotoxicity Assays (vs. mammalian cell lines) B->C D Ergosterol Biosynthesis Inhibition Assays C->D Proceed if selective E Cell Wall Damage (e.g., Sorbitol Protection Assay) D->E F Signaling Pathway Analysis (e.g., Western Blot for phosphorylated kinases) E->F G Animal Model of Fungal Infection F->G Proceed based on MoA H Pharmacokinetic Profiling (ADME) G->H I Pharmacodynamic Studies H->I

Figure 1: A generalized experimental workflow for the preclinical evaluation of a novel antifungal agent.

Data Presentation (Hypothetical Data)

Quantitative data from early-stage research is crucial for decision-making. Below are examples of how such data for this compound would be structured.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.250.5
Candida glabrataATCC 900300.51
Cryptococcus neoformansH990.1250.25
Aspergillus fumigatusAf2931>8

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity Profile of this compound

Cell LineCell TypeIC₅₀ (µg/mL)Selectivity Index (SI)
HepG2Human Liver Carcinoma> 64> 256
HEK293Human Embryonic Kidney> 64> 512

IC₅₀: Half-maximal Inhibitory Concentration. SI = IC₅₀ (mammalian cells) / MIC₅₀ (fungal cells).

Experimental Protocols

Detailed and reproducible protocols are fundamental to drug discovery research.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth compared to the drug-free control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO), and the absorbance is read at 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Envisioned Signaling Pathway Interference

A potential mechanism of action for this compound could be the inhibition of a critical kinase in a fungal signaling pathway, for instance, the Cell Wall Integrity (CWI) pathway.

CWI_Pathway_Inhibition cluster_pathway Simplified CWI Pathway CellStress Cell Wall Stress (e.g., Antifungal Drugs) Sensor Cell Surface Sensor (e.g., Wsc1, Mid2) CellStress->Sensor Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mkc1) Pkc1->MAPK_Cascade Agent30 This compound Pkc1->Agent30 TranscriptionFactor Transcription Factor (e.g., Rlm1) MAPK_Cascade->TranscriptionFactor CellWallSynthesis Cell Wall Synthesis & Repair Genes TranscriptionFactor->CellWallSynthesis Agent30->Pkc1 Inhibition

Figure 2: A hypothetical model of this compound inhibiting the Pkc1 kinase in the CWI pathway.

Conclusion and Future Directions

The hypothetical data and workflows presented herein provide a framework for the early-stage investigation of a novel antifungal candidate such as this compound. The successful development of new antifungals hinges on the rigorous application of such methodologies to identify and characterize compounds with novel mechanisms of action and favorable safety profiles. Future research on this compound would involve expanding the scope of in vivo studies, exploring synergistic combinations with existing antifungals, and initiating preclinical toxicology and formulation studies. These steps are essential for advancing promising early-stage compounds toward clinical development and addressing the urgent medical need for new treatments for invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols: The Use of Antifungal Agent 30 in Eukaryotic Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 30 is a novel, potent antimycotic compound designed for the effective elimination of common fungal contaminants, including yeasts and molds, in eukaryotic cell cultures. Its robust fungicidal activity and low cytotoxicity at effective concentrations make it an ideal reagent for both routine prevention of fungal contamination and the rescue of valuable cell lines. These application notes provide detailed protocols for the prophylactic and therapeutic use of this compound, along with methodologies for determining its efficacy and impact on mammalian cell lines.

The primary mechanism of action for this compound involves the specific inhibition of fungal 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This targeted disruption leads to compromised cell wall integrity, osmotic instability, and ultimately, cell lysis.[3] Unlike many antifungal agents that target the cell membrane, this compound's mechanism offers a high degree of selectivity for fungal cells, which possess a cell wall, while mammalian cells do not.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound were determined for a panel of common fungal contaminants.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans0.52
Aspergillus fumigatus14
Saccharomyces cerevisiae0.251
Penicillium chrysogenum28
Fusarium oxysporum416

Data are representative of in vitro testing and may vary depending on the specific strain and culture conditions.

Table 2: Cytotoxicity Profile of this compound in Mammalian Cell Lines

The half-maximal toxic concentration (Tox50) was assessed in several common mammalian cell lines after 72 hours of continuous exposure to this compound.

Cell LineCell TypeTox50 (µg/mL)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer> 100
A549Human Lung Carcinoma> 100
HepG2Human Liver Hepatocellular Carcinoma> 100
NIH 3T3Mouse Embryonic Fibroblast> 100

The high Tox50 values indicate a wide therapeutic window and minimal impact on mammalian cell viability at effective antifungal concentrations.[4][5]

Experimental Protocols

Protocol 1: Routine Prophylactic Use of this compound

This protocol outlines the standard procedure for preventing fungal contamination in continuous cell cultures.

  • Preparation of Stock Solution: this compound is supplied as a sterile 10 mg/mL solution.

  • Working Concentration: The recommended working concentration for prophylactic use is 10 µg/mL.[6]

  • Application:

    • Aseptically add 1 mL of the 10 mg/mL this compound stock solution to 1 L of your complete cell culture medium.

    • Mix the medium thoroughly by gentle inversion.

    • Use the supplemented medium for all subsequent cell culture maintenance, including subculturing and media changes.

  • Monitoring: Routinely inspect cultures for any signs of contamination.

Protocol 2: Elimination of Existing Fungal Contamination

This protocol is designed for the treatment of cell cultures with visible fungal contamination.

  • Preparation of Treatment Medium: Prepare a complete cell culture medium containing 20 µg/mL of this compound.

  • Cell Treatment:

    • Remove the contaminated medium from the culture vessel.

    • Wash the cell monolayer twice with sterile Phosphate Buffered Saline (PBS) to remove as much of the fungal contamination as possible.

    • Add the treatment medium to the culture vessel.

  • Incubation: Incubate the culture under standard conditions (e.g., 37°C, 5% CO2) for 3-5 days.

  • Recovery:

    • After the treatment period, remove the treatment medium.

    • Wash the cells with sterile PBS.

    • Replace with fresh complete medium supplemented with the prophylactic concentration (10 µg/mL) of this compound.

  • Observation: Continue to culture the cells in the prophylactic medium for at least two weeks to ensure the complete eradication of the contamination.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific yeast species.

  • Inoculum Preparation:

    • Culture the yeast strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium.

    • The final concentration range should typically span from 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 4: Cytotoxicity Assay (WST-1 Assay)

This protocol details the procedure for assessing the cytotoxic effect of this compound on a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • WST-1 Assay:

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the no-treatment control and determine the Tox50 value.

Visualizations

Signaling Pathway Diagram

cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Fks1p Fks1p Beta_Glucan 1,3-β-D-Glucan Fks1p->Beta_Glucan Synthesizes Cell_Wall_Structure Cell Wall Integrity Beta_Glucan->Cell_Wall_Structure Maintains Cell_Lysis Cell Lysis Cell_Wall_Structure->Cell_Lysis Loss leads to Agent_30 This compound Agent_30->Fks1p Inhibits UDP_Glucose UDP-Glucose UDP_Glucose->Fks1p Substrate

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

cluster_prophylaxis Prophylactic Use cluster_treatment Contamination Treatment P_Start Start with Healthy Culture P_Add Add 10 µg/mL Agent 30 to Medium P_Start->P_Add P_Culture Culture Cells Continuously P_Add->P_Culture P_End Contamination Prevented P_Culture->P_End T_Start Contaminated Culture T_Wash Wash with PBS T_Start->T_Wash T_Treat Add 20 µg/mL Agent 30 Medium T_Wash->T_Treat T_Incubate Incubate 3-5 Days T_Treat->T_Incubate T_Recover Switch to Prophylactic Medium (10 µg/mL) T_Incubate->T_Recover T_End Clean Culture T_Recover->T_End

References

Antifungal agent 30 experimental design for fungal assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of fungal assays for the evaluation of Antifungal Agent 30. The protocols outlined below cover a range of in vitro and in vivo assays to determine the efficacy, mechanism of action, and potential therapeutic applications of this novel antifungal compound.

In Vitro Susceptibility Testing

The initial characterization of this compound involves determining its inhibitory activity against a panel of clinically relevant fungal pathogens. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2] This is a fundamental assay to quantify the potency of this compound. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents against yeasts and molds.[3][4]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][3][5]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[2][5]

  • 96-well flat-bottom microtiter plates[5]

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate.[2][6] The typical concentration range to test is 0.03 to 32 µg/mL.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for fungal growth and a medium-only well as a negative control.[2]

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[2] This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[1]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.[1]

    • For yeasts and azole antifungals, the endpoint is often read as a ≥50% reduction in turbidity (MIC-2).[8] For other agents like amphotericin B, a complete inhibition of visible growth is used as the endpoint (MIC-0).[8] The appropriate endpoint for this compound should be determined based on its class and mechanism of action.

Data Presentation:

The MIC values for this compound against a panel of fungal pathogens should be summarized in a table for easy comparison.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 900280.2510.5
Candida glabrataATCC 20011160.25
Cryptococcus neoformansH990.540.125
Aspergillus fumigatusAF2932>641
Minimum Fungicidal Concentration (MFC) Determination

To determine if this compound is fungistatic or fungicidal, an MFC assay is performed. The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Protocol: MFC Assay

This protocol is performed as a continuation of the MIC assay.

Materials:

  • MIC plates from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[9]

  • Spread the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control subculture.[9]

  • The MFC is the lowest concentration of this compound that results in no fungal growth or fewer than three colonies on the agar plate.[9]

Investigating the Mechanism of Action

Understanding how this compound exerts its effect is crucial for its development. The following assays can elucidate its potential targets and mechanisms.

Fungal Cell Viability Assays

These assays determine whether the antifungal agent kills the fungal cells or merely inhibits their growth.

Protocol: Tetrazolium Salt (MTT) Reduction Assay

This colorimetric assay measures the metabolic activity of fungal cells as an indicator of viability.[10][11]

Materials:

  • Fungal cell suspension treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., isopropanol with HCl)

  • Microplate reader

Procedure:

  • After treating the fungal cells with this compound for a specified time, add MTT solution to the culture.

  • Incubate for several hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[11]

Data Presentation:

Concentration of this compound (µg/mL)% Fungal Viability
0 (Control)100
0.5 x MIC85
1 x MIC40
2 x MIC10
4 x MIC<1
Fungal Biofilm Assays

Fungal biofilms are a significant clinical challenge due to their increased resistance to antifungal agents.[12] Assays to evaluate the effect of this compound on biofilm formation and eradication are therefore essential.

Protocol: Biofilm Formation Inhibition Assay

This assay determines the ability of this compound to prevent the formation of biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • RPMI 1640 medium

  • This compound

  • Crystal Violet (CV) solution

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Stain the attached biofilms with Crystal Violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the stain with ethanol and measure the absorbance to quantify the biofilm biomass.

Protocol: Pre-formed Biofilm Eradication Assay

This assay assesses the ability of this compound to destroy established biofilms.[13]

Procedure:

  • Allow fungal biofilms to form in a 96-well plate for 24-48 hours as described above.

  • After biofilm formation, remove the medium and add fresh medium containing serial dilutions of this compound.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the Crystal Violet method described above.

Data Presentation:

Concentration of this compound (µg/mL)% Biofilm Inhibition% Biofilm Eradication
0 (Control)00
0.5 x MIC2510
1 x MIC6030
2 x MIC9570
4 x MIC>9990
Adhesion and Invasion Assays

The ability of fungi to adhere to and invade host cells is a critical virulence factor.[14]

Protocol: Fungal Adhesion to Epithelial Cells

This assay measures the ability of this compound to inhibit the attachment of fungal cells to a monolayer of epithelial cells.[15]

Materials:

  • Confluent monolayer of epithelial cells (e.g., A549 lung epithelial cells) in a cell culture plate

  • Fungal cell suspension

  • This compound

  • Appropriate cell culture medium

  • Microscope

Procedure:

  • Pre-treat the fungal cells with various concentrations of this compound.

  • Add the treated fungal cells to the epithelial cell monolayer and incubate to allow for adhesion.

  • Wash the monolayer gently to remove non-adherent fungal cells.

  • Stain and visualize the adherent fungal cells using a microscope.

  • Quantify the number of adherent cells per field of view.

In Vivo Efficacy Testing

In vivo models are crucial for evaluating the therapeutic potential of this compound in a living organism.

Murine Model of Systemic Infection

A standard mouse model is commonly used to assess the efficacy of antifungal agents against systemic fungal infections.[16]

Protocol: Murine Candidiasis Model

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans inoculum

  • This compound formulation for intravenous or oral administration

  • Sterile saline

Procedure:

  • Infect mice intravenously with a lethal or sub-lethal dose of Candida albicans.

  • Administer this compound at various doses and schedules (e.g., once or twice daily) starting at a specific time point post-infection.

  • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitor the mice for survival over a period of 14-21 days.

  • In a separate cohort, sacrifice mice at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating homogenized tissue on agar plates and counting the colony-forming units (CFUs).[17]

Data Presentation:

Survival Curve: A Kaplan-Meier survival curve should be generated to compare the survival rates of the different treatment groups.

Organ Fungal Burden:

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/g kidney) ± SD
Vehicle Control-6.5 ± 0.8
This compound104.2 ± 0.5
This compound252.8 ± 0.3
Fluconazole203.5 ± 0.4

Visualizations

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare this compound Serial Dilutions inoculate Inoculate 96-well Plate prep_agent->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic perform_mfc Perform Minimum Fungicidal Concentration (MFC) Assay read_mic->perform_mfc G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14-alpha-demethylase Lanosterol->Enzyme catalysis Ergosterol Ergosterol Membrane Disrupted Cell Membrane Integrity and Function Ergosterol->Membrane leads to Enzyme->Ergosterol Agent30 This compound Agent30->Enzyme inhibition Growth Inhibition of Fungal Growth Membrane->Growth G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_goal Therapeutic Goal MIC MIC/MFC Determination Biofilm Biofilm Assays MIC->Biofilm MOA Mechanism of Action Studies MIC->MOA Efficacy Efficacy in Animal Models (e.g., Murine Candidiasis) Biofilm->Efficacy MOA->Efficacy Development Preclinical Development Efficacy->Development

References

Application Notes and Protocols: In Vivo Dosage Determination for Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for determining the in vivo dosage of a hypothetical novel antifungal, designated here as "Antifungal Agent 30." The quantitative data and specific experimental details are illustrative and based on established principles of antifungal drug development. Researchers should adapt these protocols based on the specific physicochemical properties, mechanism of action, and in vitro efficacy of their actual investigational compound.

Introduction

The successful clinical translation of a new antifungal agent hinges on the rigorous determination of an optimal dosing regimen that maximizes efficacy while minimizing toxicity.[1] In vivo studies in relevant animal models are a cornerstone of this process, providing critical data on pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.[2][3] These studies help establish key PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the percentage of the dosing interval during which the drug concentration remains above the MIC (%T > MIC).[1] This document outlines the essential protocols and considerations for establishing the in vivo dosage of this compound.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound, derived from preclinical studies. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Murine Model

Dosage (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (h)
5Intravenous12.50.5856.2
10Intravenous25.80.51806.8
20Intravenous51.20.53907.1
20Oral8.92.01507.5
40Oral16.52.03107.8

Table 2: Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment Group (Dosage, mg/kg, Route)Fungal Burden (Log10 CFU/kidney) at 48h (Mean ± SD)Percent Survival at 14 days
Vehicle Control6.8 ± 0.50%
This compound (5, IV)4.2 ± 0.740%
This compound (10, IV)2.5 ± 0.480%
This compound (20, IV)1.8 ± 0.3100%
Fluconazole (20, Oral)3.1 ± 0.670%

Table 3: Toxicology Profile of this compound in Mice (14-day study)

Dosage (mg/kg/day, IV)Key ObservationsAlanine Aminotransferase (ALT) (U/L) (Mean ± SD)Serum Creatinine (mg/dL) (Mean ± SD)
10No adverse effects observed35 ± 80.4 ± 0.1
20No adverse effects observed42 ± 100.5 ± 0.1
40Mild lethargy in 2/10 animals150 ± 450.8 ± 0.2
80Significant weight loss, severe lethargy450 ± 901.5 ± 0.4
* Statistically significant increase compared to vehicle control (p < 0.05)

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes a common model for evaluating the efficacy of antifungal agents against systemic Candida infections.

Materials:

  • Specific pathogen-free, female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • Saline, sterile

  • This compound, formulated for intravenous administration

  • Vehicle control solution

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with sterile saline, and resuspend in saline. Adjust the cell density to 3 x 10^5 CFU/mL using a hemocytometer.

  • Infection: Infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension (3 x 10^4 CFU/mouse).

  • Treatment: Begin treatment 2 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 consecutive days.

  • Efficacy Assessment (Fungal Burden):

    • At 48 hours after the initial treatment, euthanize a subset of mice (n=5 per group).

    • Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on SDA plates.

    • Incubate at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

  • Efficacy Assessment (Survival):

    • Monitor the remaining mice (n=10 per group) daily for 14 days for signs of morbidity and mortality.

    • Record survival data to generate Kaplan-Meier survival curves.

Pharmacokinetic Study in Mice

This protocol details the procedure for determining key pharmacokinetic parameters of this compound.

Materials:

  • Healthy, male CD-1 mice (8-10 weeks old) with jugular vein catheters

  • This compound, formulated for intravenous and oral administration

  • Appropriate vehicle control

  • K2-EDTA tubes for blood collection

  • LC-MS/MS system for drug quantification

Procedure:

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the jugular vein catheter at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, and half-life.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a potential mechanism of action for this compound, targeting the fungal cell wall integrity pathway.

G cluster_cell Fungal Cell Agent30 This compound Ergosterol Ergosterol Synthesis Agent30->Ergosterol Inhibits CellMembrane Cell Membrane Stress Lysis Cell Lysis Ergosterol->Lysis Leads to PKC1 PKC1 CellMembrane->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Mkc1, Mkk1, Slt2) PKC1->MAPK_Cascade CellWall Cell Wall Synthesis (β-glucan synthase) MAPK_Cascade->CellWall Regulates

Caption: Hypothetical mechanism of this compound targeting ergosterol synthesis.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the logical flow of an in vivo efficacy study, from inoculum preparation to data analysis.

G cluster_endpoints 4. Endpoint Assessment Inoculum 1. Inoculum Preparation (C. albicans culture) Infection 2. Animal Infection (IV injection) Inoculum->Infection Treatment 3. Treatment Initiation (Agent 30 vs Vehicle) Infection->Treatment FungalBurden Fungal Burden (Kidney Homogenization) Treatment->FungalBurden Survival Survival Monitoring (14-day observation) Treatment->Survival Analysis 5. Data Analysis (CFU counts, Survival curves) FungalBurden->Analysis Survival->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols for Delivery of Antifungal Agent 30 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of effective antifungal therapies is a critical area of research, driven by the rising incidence of invasive fungal infections and the emergence of drug-resistant strains. "Antifungal Agent 30" represents a novel investigational compound with promising in vitro activity. However, its translation to in vivo efficacy is hampered by poor aqueous solubility and limited bioavailability, common challenges with new antifungal candidates. These application notes provide a comprehensive overview and detailed protocols for various delivery methods of this compound in preclinical animal models. The focus is on enhancing therapeutic outcomes by optimizing drug delivery to the site of infection while minimizing systemic toxicity. Novel drug delivery systems, such as lipid-based and polymeric nanoparticle formulations, offer promising strategies to overcome these limitations.[1][2]

The protocols outlined below are intended to serve as a guide for researchers in the preclinical evaluation of this compound. They cover the preparation of different formulations, administration in a murine model of systemic candidiasis, and subsequent evaluation of efficacy and pharmacokinetic profiles.

Overview of Delivery Systems for this compound

The selection of an appropriate delivery system is paramount to the successful in vivo evaluation of this compound. Conventional formulations often lead to suboptimal drug exposure at the target site.[1] Advanced drug delivery systems can improve the solubility, stability, and pharmacokinetic profile of antifungal agents.[1][3]

Table 1: Comparison of Delivery Systems for this compound

Delivery SystemAdvantagesDisadvantagesKey Formulation Components
Liposomal Formulation Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery, reduced toxicity.[2][4]Complex manufacturing process, potential for instability, higher cost.Phospholipids (e.g., DSPC), Cholesterol, this compound.
Polymeric Nanoparticles High drug loading capacity, controlled release, potential for surface modification for targeting.[1]Potential for toxicity depending on the polymer, complex characterization.Biodegradable polymer (e.g., PLGA), Stabilizer (e.g., PVA), this compound.
Micellar Solution Simple preparation, improved solubility of hydrophobic drugs.Lower drug loading capacity compared to nanoparticles, potential for rapid dissociation in vivo.Surfactants (e.g., Pluronic F-127), this compound.

Experimental Protocols

Preparation of this compound Formulations

Protocol 2.1.1: Preparation of Liposomal this compound

This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonicate the MLV suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).

  • Extrude the SUV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain liposomes with a uniform size distribution.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2.1.2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method for preparing polymeric nanoparticles.[5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Add the organic phase to the aqueous phase and emulsify using a probe sonicator in an ice bath.

  • Stir the resulting o/w emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol describes the evaluation of the therapeutic efficacy of different formulations of this compound in an immunosuppressed murine model of systemic candidiasis.[6]

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

Immunosuppression:

  • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

Infection:

  • Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) plates.

  • Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • On day 0, infect mice by injecting 0.1 mL of the C. albicans suspension via the lateral tail vein.

Treatment:

  • Randomly divide the infected mice into the following groups (n=10 per group):

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: Free this compound

    • Group 3: Liposomal this compound

    • Group 4: this compound-loaded PLGA Nanoparticles

  • Administer the treatments intravenously (i.v.) or orally (p.o.) starting 24 hours post-infection, once daily for 7 days. The dose of this compound should be consistent across the treatment groups.

Efficacy Assessment:

  • Monitor the survival of the mice daily for 21 days post-infection.

  • On day 8 post-infection, euthanize a subset of mice (n=3-5 per group) and harvest the kidneys.

  • Homogenize the kidneys in sterile saline and plate serial dilutions onto SDA plates to determine the fungal burden (CFU/g of tissue).

  • Perform histopathological analysis of the kidneys to assess tissue damage.

Table 2: Hypothetical Efficacy Data for this compound Formulations

Treatment GroupSurvival Rate (%) at Day 21Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control07.5 ± 0.4
Free this compound205.8 ± 0.6
Liposomal this compound803.2 ± 0.3
PLGA Nanoparticles703.5 ± 0.4
Pharmacokinetic Study in Healthy Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound formulations.[7][8]

Animal Model:

  • Healthy male Sprague-Dawley rats (200-250 g)

Procedure:

  • Administer a single intravenous (i.v.) bolus dose of Free this compound, Liposomal this compound, or this compound-loaded PLGA Nanoparticles to different groups of rats.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples and analyze the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the pharmacokinetic parameters using non-compartmental analysis.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (µg/mL)AUC0-inf (µg·h/mL)t1/2 (h)
Free this compound15.245.82.1
Liposomal this compound25.6250.510.5
PLGA Nanoparticles18.9180.28.7

Visualizations

Experimental Workflow

Experimental_Workflow Formulation Formulation Preparation (Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization AnimalModel Murine Model of Systemic Candidiasis (Immunosuppression & Infection) Characterization->AnimalModel PK_Study Pharmacokinetic Study (Healthy Mice) Characterization->PK_Study Treatment Treatment Administration (i.v. or p.o.) AnimalModel->Treatment Efficacy Efficacy Assessment (Survival, Fungal Burden) Treatment->Efficacy DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis PK_Study->DataAnalysis

Caption: Workflow for preclinical evaluation of this compound formulations.

Signaling Pathway: Azole Antifungal Mechanism of Action

Assuming "this compound" belongs to the azole class, this diagram illustrates its mechanism of action.

Azole_Mechanism cluster_0 cluster_1 Agent30 This compound (Azole) CYP51 Lanosterol 14-alpha-demethylase (CYP51) Agent30->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains CYP51->Ergosterol Blocks conversion Growth Fungal Growth Inhibition CYP51->Growth Disruption of membrane leads to Membrane->Growth Leads to

Caption: Mechanism of action for an azole-class antifungal agent.

References

Application Notes and Protocols: Testing Antifungal Agent 30 Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Unlike their free-floating planktonic counterparts, microorganisms within a biofilm are encased in a self-produced extracellular matrix, which acts as a protective barrier and contributes to increased drug tolerance.[1][2] The development of novel antifungal agents with potent activity against these complex structures is therefore of paramount importance.

This document provides a comprehensive set of protocols for the in vitro evaluation of "Antifungal Agent 30" against fungal biofilms, with a primary focus on Candida albicans, a common and clinically relevant fungal pathogen.[3][4][5] The methodologies described herein cover the determination of minimum inhibitory and eradication concentrations, quantification of biofilm biomass and metabolic activity, and visualization of biofilm architecture.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic fungal cells. The NCCLS M-27A broth microdilution method is adapted for this purpose.[3]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar.[4] Prepare a yeast suspension in RPMI 1640 to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[3]

  • Drug Dilution: Prepare a 2x serial dilution of this compound in RPMI 1640 medium in the 96-well plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include wells with inoculum and no drug (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at 35°C for 48 hours.[3]

  • Endpoint Reading: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control, read visually or spectrophotometrically.

Biofilm Formation Assay

This protocol describes the formation of C. albicans biofilms in a 96-well plate format, which serves as the basis for subsequent susceptibility testing.[4]

Materials:

  • Candida albicans strain

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized yeast suspension of 1 x 10⁶ cells/mL in RPMI 1640.[6]

  • Adhesion Phase: Add 100 µL of the cell suspension to each well of the microtiter plate. Incubate at 37°C for 90 minutes to allow for cell adherence.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Biofilm Growth: Add 200 µL of fresh RPMI 1640 to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2][7]

Materials:

  • Pre-formed C. albicans biofilms (from Protocol 2)

  • This compound

  • RPMI 1640 medium

  • Sterile 96-well plates

Procedure:

  • Drug Preparation: Prepare serial dilutions of this compound in RPMI 1640.

  • Treatment: After the biofilm formation period, remove the medium from the wells and add 200 µL of the different concentrations of this compound.

  • Incubation: Incubate the plate for a further 24-48 hours at 37°C.[4]

  • Assessment of Viability: After incubation, wash the wells with PBS. The viability of the remaining biofilm can be assessed visually after adding fresh media and incubating for another 24 hours to check for regrowth, or quantified using the XTT assay (Protocol 5).[8] The MBEC is the lowest concentration that prevents regrowth.[8]

Quantification of Biofilm Biomass (Crystal Violet Assay)

The Crystal Violet (CV) assay is used to quantify the total biofilm biomass, including cells and the extracellular matrix.[1][9]

Materials:

  • Biofilms treated with this compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer

Procedure:

  • Washing: Gently wash the wells containing the biofilms with PBS to remove planktonic cells.

  • Fixation: Air-dry the plate for approximately 15 minutes.[1]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.[11]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[10]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a plate reader.[9][12]

Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of viable cells within the biofilm.[13][14]

Materials:

  • Biofilms treated with this compound

  • XTT solution (e.g., 1 mg/mL in PBS)

  • Menadione solution (e.g., 10 mM in acetone)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution. The final concentration of menadione should be around 1 µM.[15]

  • Treatment: After treatment with this compound, wash the biofilms with PBS.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well. Incubate the plate in the dark at 37°C for 2-5 hours.[3]

  • Quantification: Measure the absorbance of the formazan product at 450-490 nm using a plate reader.[15][16]

Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)

Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of the biofilm structure and the effect of this compound.[5][17]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass-bottom dishes)

  • Fluorescent stains (e.g., Calcofluor White for fungal cell walls, Propidium Iodide for dead cells, or a live/dead staining kit)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment: Grow biofilms on a CLSM-compatible surface and treat with this compound as described previously.

  • Staining: Gently wash the biofilms and stain with appropriate fluorescent dyes according to the manufacturer's instructions.

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture.[18]

  • Analysis: Analyze the images to assess changes in biofilm thickness, cell viability, and overall structure.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: MIC and MBEC of this compound against C. albicans

StrainPlanktonic MIC (µg/mL)Sessile MIC₅₀ (µg/mL)MBEC (µg/mL)
C. albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

Sessile MIC₅₀ is the concentration that reduces metabolic activity by 50% as determined by the XTT assay.

Table 2: Effect of this compound on Biofilm Biomass and Metabolic Activity

Concentration (µg/mL)% Reduction in Biomass (CV Assay)% Reduction in Metabolic Activity (XTT Assay)
Control (0)00
Concentration 1
Concentration 2
Concentration 3

Visualization of Experimental Workflow and Signaling Pathways

G cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis A Fungal Culture (e.g., C. albicans) B Prepare Inoculum (1x10^6 cells/mL) A->B C Adhesion Phase (90 min, 37°C) B->C D Wash (PBS) C->D E Biofilm Growth (24-48h, 37°C) D->E G Treat Biofilms (24-48h, 37°C) E->G F Prepare Serial Dilutions of this compound F->G H Quantify Biomass (Crystal Violet Assay) G->H I Quantify Metabolic Activity (XTT Assay) G->I J Visualize Architecture (Confocal Microscopy) G->J

Caption: Experimental workflow for testing this compound against fungal biofilms.

G cluster_pathways Key Signaling Pathways in Fungal Biofilm Formation cluster_camp Ras/cAMP/PKA Pathway cluster_mapk MAPK Pathway cluster_calcineurin Calcineurin Pathway Ras1 Ras1 Cyr1 Cyr1 Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Activates Biofilm_Genes Biofilm Formation Genes Efg1->Biofilm_Genes Regulates Final_Biofilm Mature Biofilm (Drug Resistance) Biofilm_Genes->Final_Biofilm MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Cph1 Cph1 MAPK->Cph1 Activates Cph1->Biofilm_Genes Regulates Calcium_Influx Calcium_Influx Calcineurin Calcineurin Calcium_Influx->Calcineurin Activates Crz1 Crz1 Calcineurin->Crz1 Dephosphorylates Stress_Response_Genes Stress Response & Cell Wall Integrity Genes Crz1->Stress_Response_Genes Regulates Stress_Response_Genes->Final_Biofilm

Caption: Major signaling pathways regulating fungal biofilm formation and drug resistance.[19][20][21][22][23]

References

Application Notes & Protocols: Synergy Testing of a Novel Antifungal Agent (Agent 30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of a novel antifungal compound, referred to as "Agent 30," when used in combination with other established antifungal drugs.

Introduction to Antifungal Synergy

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combining antifungal agents can be a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be quantified using various in vitro methods.

This document outlines the protocols for testing the synergistic activity of Agent 30 with other antifungal agents, such as fluconazole (a triazole) and caspofungin (an echinocandin), against a target fungal species (e.g., Candida albicans).

Key Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the in vitro synergistic activity of two antimicrobial agents. It involves a two-dimensional titration of the compounds in a microtiter plate.

Principle: This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two drugs.

Materials:

  • 96-well microtiter plates

  • Agent 30 stock solution

  • Second antifungal agent stock solution (e.g., Fluconazole)

  • Fungal inoculum (e.g., C. albicans), standardized to 0.5 McFarland

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of Agent 30 and the second antifungal agent in RPMI-1640 medium.

    • The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.

    • Add 50 µL of the diluted Agent 30 along the x-axis (rows) in decreasing concentrations.

    • Add 50 µL of the diluted second antifungal along the y-axis (columns) in decreasing concentrations.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (growth controls) and a drug-free well.

  • Inoculation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

    • Add 100 µL of the final inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

  • FIC of Agent 30 = (MIC of Agent 30 in combination) / (MIC of Agent 30 alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • ΣFIC (FIC Index) = FIC of Agent 30 + FIC of Drug B

The interaction is interpreted based on the ΣFIC value:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antimicrobial activity of drugs over time.

Principle: This method assesses the rate and extent of fungal killing by measuring the number of viable cells (CFU/mL) at different time points after exposure to the antifungal agents, alone and in combination.

Materials:

  • Fungal inoculum

  • Agent 30 and second antifungal agent

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaker

Procedure:

  • Prepare Cultures:

    • Prepare a fungal suspension in RPMI-1640 medium to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure:

    • Set up culture tubes with the following:

      • Growth control (no drug)

      • Agent 30 alone (at a relevant concentration, e.g., MIC)

      • Second antifungal alone (at its MIC)

      • Combination of Agent 30 and the second antifungal (at their respective MICs or sub-MIC concentrations).

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

  • Antagonism is defined as a ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Data Presentation

Table 1: Checkerboard Assay Results for Agent 30 in Combination with Fluconazole against C. albicans
Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFICInterpretation
Agent 30 810.125\multirow{2}{}{0.375 }\multirow{2}{}{Synergy }
Fluconazole 1640.250
Table 2: Time-Kill Assay Data for Agent 30 and Caspofungin against C. albicans
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (Agent 30)Log10 CFU/mL (Caspofungin)Log10 CFU/mL (Combination)
0 6.06.06.06.0
4 6.55.85.54.2
8 7.25.55.03.1
12 7.85.24.6<2.0
24 8.54.84.1<2.0

Visualizations

Experimental Workflow

G Fig. 1: General workflow for antifungal synergy testing. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation A Prepare Fungal Inoculum C Perform Checkerboard Assay (Determine FIC Index) A->C D Perform Time-Kill Curve Analysis (Dynamic Interaction) A->D B Prepare Drug Stock Solutions (Agent 30 & Partner Drug) B->C B->D E Calculate ΣFIC (Synergy, Additive, Antagonism) C->E F Plot Log10 CFU/mL vs. Time (Assess Killing Rate) D->F G Overall Synergy Assessment E->G F->G

Caption: General workflow for antifungal synergy testing.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical mechanism of synergy where Agent 30 inhibits a stress response pathway, making the fungal cell more susceptible to a cell wall synthesis inhibitor like Caspofungin.

G Fig. 2: Hypothetical synergistic mechanism of action. cluster_drugs Antifungal Agents cluster_pathway Fungal Cell Processes A Agent 30 C Stress Response Pathway (e.g., HOG Pathway) A->C Inhibits B Caspofungin (Echinocandin) E β-(1,3)-D-Glucan Synthase B->E Inhibits D Cell Wall Integrity Pathway C->D Activates F Cell Wall Synthesis D->F Regulates E->F Catalyzes G Fungal Cell Lysis F->G Leads to (when compromised)

Caption: Hypothetical synergistic mechanism of action.

Conclusion

The protocols and data presentation formats provided here offer a standardized framework for evaluating the synergistic potential of the novel antifungal Agent 30. A multi-faceted approach, combining methods like the checkerboard assay and time-kill analysis, is crucial for a thorough understanding of the drug-drug interactions. Visualizing the experimental workflow and potential mechanisms of action can further aid in the interpretation and communication of findings. These studies are essential for the preclinical development of new and effective combination therapies to combat fungal infections.

Application Notes and Protocols for Antifungal Agent 30 in Drug-Resistant Fungi Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is crucial to combat this growing threat. This document provides detailed application notes and protocols for the study of Antifungal Agent 30, a promising compound in the fight against resistant fungal pathogens.

Introduction to this compound

This compound is a novel synthetic compound that has demonstrated significant in vitro activity against a broad spectrum of drug-resistant fungi. Its unique mode of action, targeting fungal-specific cellular pathways, makes it a valuable tool for both basic research and preclinical drug development. These notes will provide an overview of its activity and detailed protocols for its application in a research setting.

While the specific identity of "this compound" can vary in literature, for the context of these notes, we refer to a representative novel triazole compound with a piperazine moiety, designed to have high affinity for the fungal cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of this compound against various drug-resistant fungal strains. Minimum Inhibitory Concentration (MIC) is a key indicator of an antifungal agent's efficacy.

Table 1: MIC of this compound against Fluconazole-Resistant Candida albicans

StrainFluconazole MIC (µg/mL)This compound MIC (µg/mL)
ATCC 10231 (Susceptible)0.50.125
Clinical Isolate 1 (Resistant)642
Clinical Isolate 2 (Resistant)1284

Table 2: MIC of this compound against Azole-Resistant Aspergillus fumigatus

StrainItraconazole MIC (µg/mL)This compound MIC (µg/mL)
ATCC 204305 (Susceptible)0.250.06
Clinical Isolate 3 (Resistant)161
Clinical Isolate 4 (Resistant)322

Table 3: MIC of this compound against Multidrug-Resistant Candida auris

StrainAntifungal Class ResistanceThis compound MIC (µg/mL)
B11220Azoles, Polyenes1
B11221Azoles, Echinocandins2

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to 0.5-2.5 x 10^3 CFU/mL

  • Spectrophotometer or plate reader (530 nm)

  • Positive control (e.g., fluconazole)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

Procedure:

  • Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the MIC by visual inspection or by measuring the absorbance at 530 nm. The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Time-Kill Assay

This assay evaluates the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • Standardized fungal inoculum (approximately 1-5 x 10^5 CFU/mL) in RPMI 1640

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

  • Incubator

Procedure:

  • Prepare test tubes with RPMI 1640 medium containing this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.

  • Inoculate the tubes with the standardized fungal suspension. Include a drug-free growth control.

  • Incubate the tubes at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Visualizations

Proposed Mechanism of Action of this compound

G cluster_fungal_cell Fungal Cell agent This compound cyp51 CYP51 (14α-demethylase) agent->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Component of

Caption: Proposed mechanism of this compound inhibiting ergosterol biosynthesis.

Experimental Workflow for MIC Determination

G start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Affected by Ergosterol Depletion

The disruption of ergosterol biosynthesis can trigger cellular stress response pathways in fungi, such as the cell wall integrity (CWI) pathway.[4]

G ergosterol_depletion Ergosterol Depletion (due to Agent 30) membrane_stress Membrane Stress ergosterol_depletion->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Signaling Pathway membrane_stress->cwi_pathway Activates cell_death Fungal Cell Death membrane_stress->cell_death Leads to cell_wall_synthesis Compensatory Cell Wall Synthesis cwi_pathway->cell_wall_synthesis

Caption: Ergosterol depletion leading to activation of the CWI pathway and cell death.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against drug-resistant fungi. The protocols and data presented here provide a framework for researchers to further investigate its efficacy and mechanism of action. Further studies, including in vivo models and combination therapies, are warranted to fully elucidate its clinical potential. The rise of antifungal resistance necessitates the continued development and characterization of novel compounds like this compound.[5][6][7]

References

Application Notes and Protocols for Antifungal Agent 30 (Echinocandin Class) in Fungal Cell Wall Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell morphology, providing osmotic protection, and facilitating interactions with the environment. Its unique composition, lacking in mammalian cells, makes it an ideal target for antifungal drug development.[1][2][3] Antifungal Agent 30, a representative of the echinocandin class of lipopeptide antibiotics, is a potent and specific inhibitor of fungal cell wall synthesis.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study fungal cell wall synthesis and integrity.

Echinocandins, such as caspofungin, micafungin, and anidulafungin, function by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[4][6][7] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[8][9] Due to their specific mechanism of action, echinocandins exhibit fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[6][10]

These application notes will guide researchers in employing this compound to investigate its antifungal efficacy, its impact on cell wall composition, and the cellular stress responses it elicits, particularly the Cell Wall Integrity (CWI) pathway.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative echinocandins against common fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Echinocandins against Candida Species

OrganismCaspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
Candida albicans0.03 - 1[11]0.002 - 0.015[10]0.06 (MIC90)[8]
Candida glabrata0.03 - 0.25[12]≤0.015 (MIC90)[13]0.12 (MIC90)[8]
Candida parapsilosis0.12 - 2[14]0.12 - 2[10]2 (MIC90)[8]
Candida tropicalis0.03 - 0.25[12]0.002 - 0.015[10]0.06 (MIC90)[8]
Candida krusei0.06 - 0.25[12]0.06 (MIC90)[13]0.12 (MIC90)[8]

Table 2: In Vitro Activity of Echinocandins against Aspergillus Species

OrganismCaspofungin MEC (µg/mL)Micafungin MEC (µg/mL)Anidulafungin MEC (µg/mL)
Aspergillus fumigatus0.008[8]≤0.015[15]0.002[8]
Aspergillus flavus0.008 - 0.06≤0.015[15]0.004 - 0.015
Aspergillus niger0.008 - 0.030.004 - 0.015[10]0.004 - 0.015
Aspergillus terreus0.008 - 0.030.004 - 0.015[10]0.004 - 0.015

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often used for echinocandins, which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.[15][16]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the MIC of this compound.[5]

Materials:

  • This compound (stock solution)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Spectrophotometer

  • Sterile water or saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar plate and incubate for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). c. Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[17]

  • Drug Dilution: a. Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. b. Include a drug-free well for a growth control and a well with medium only for a sterility control.

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.[18]

  • MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. b. Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol 2: β-(1,3)-D-Glucan Synthase Activity Assay

This assay measures the in vitro activity of β-(1,3)-D-glucan synthase in the presence of this compound.

Materials:

  • Fungal cell lysate (source of the enzyme)

  • This compound

  • UDP-[14C]glucose (radiolabeled substrate) or a non-radioactive fluorescence-based kit

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 0.5% BSA)

  • Scintillation fluid and counter (for radioactive assay) or a fluorometer (for fluorescent assay)

  • Glass fiber filters

  • 10% Trichloroacetic acid (TCA)

Procedure:

  • Enzyme Preparation: Prepare a crude membrane fraction containing the β-(1,3)-D-glucan synthase from fungal protoplasts or mechanically disrupted cells.

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound, and the fungal cell lysate. b. Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding UDP-[14C]glucose.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[19]

  • Stop Reaction and Precipitate Glucan: a. Stop the reaction by adding cold 10% TCA.[19] b. Collect the precipitated radiolabeled glucan on a glass fiber filter by vacuum filtration.

  • Quantification: a. Wash the filter to remove unincorporated UDP-[14C]glucose. b. Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of β-(1,3)-D-glucan synthase activity at each concentration of this compound.

Protocol 3: Fungal Cell Wall Chitin Content Assay

Fungal cells often respond to cell wall stress, such as that induced by echinocandins, by increasing chitin synthesis as a compensatory mechanism.[1][7] This protocol quantifies the chitin content.

Materials:

  • Fungal cells treated with and without this compound

  • Calcofluor White stain or a chitinase-based assay kit

  • Flow cytometer or a spectrophotometer

  • KOH (for chemical hydrolysis)

  • p-dimethylaminobenzaldehyde (Ehrlich's reagent)

Procedure (using a colorimetric method):

  • Cell Wall Isolation: a. Harvest fungal cells by centrifugation. b. Wash the cells with distilled water. c. Disrupt the cells (e.g., by bead beating) and isolate the cell walls by differential centrifugation.

  • Hydrolysis: a. Hydrolyze the cell wall preparation with 6 M HCl at 100°C for 4 hours to convert chitin to glucosamine.[20] b. Neutralize the hydrolysate with NaOH.

  • Colorimetric Reaction: a. Add Ehrlich's reagent to the neutralized hydrolysate. b. Incubate at 37°C for 1 hour to allow color development.

  • Quantification: a. Measure the absorbance at 530 nm. b. Determine the glucosamine concentration using a standard curve prepared with known concentrations of glucosamine.

  • Data Analysis: Compare the chitin content of this compound-treated cells to that of untreated cells.

Protocol 4: Fungal Cell Viability Assay (MTT Assay)

This protocol assesses the viability of fungal cells after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[21][22]

Materials:

  • Fungal cells treated with varying concentrations of this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Treatment: a. In a 96-well plate, incubate fungal cells with serial dilutions of this compound for a predetermined time (e.g., 24 hours). b. Include untreated cells as a viability control and wells with medium only as a blank.

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. b. Incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: a. Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

Visualizations

Mechanism of Action of this compound (Echinocandin)

cluster_membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Agent_30 This compound (Echinocandin) Agent_30->Glucan_Synthase Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Synthesis Glucan_Polymer->Cell_Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Start Start: Fungal Isolate Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare 2-fold Serial Dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or by Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

cluster_stress Cell Wall Stress cluster_pathway CWI Pathway Activation cluster_response Compensatory Response Agent_30 This compound (Echinocandin) Glucan_Synthase β-(1,3)-D-Glucan Synthase Inhibition Agent_30->Glucan_Synthase Sensors Cell Surface Sensors (Wsc1, Mid2) Glucan_Synthase->Sensors Activates Rho1 Rho1 GTPase Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Phosphorylates Cell_Wall_Genes Upregulation of Cell Wall Genes Transcription_Factors->Cell_Wall_Genes Chitin_Synthase Increased Chitin Synthesis Cell_Wall_Genes->Chitin_Synthase

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 30 is a novel triazole-based compound demonstrating potent activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays. The primary mechanism of action for this compound, consistent with other azole antifungals, is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1][3] These protocols are designed to enable researchers to efficiently assess the efficacy of this compound against various fungal species and to identify potential synergistic interactions with other compounds.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound
Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.1250.5
Candida glabrataATCC 20010.52
Candida parapsilosisATCC 220190.251
Cryptococcus neoformansH990.060.25
Aspergillus fumigatusAf29314

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Cytotoxicity of this compound against Human Cell Lines
Cell LineCell TypeCC₅₀ (µM)
HepG2Human Liver Carcinoma> 100
HEK293Human Embryonic Kidney> 100

CC₅₀ represents the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by adjusting the suspension to an optical density (OD) of 0.08-0.10 at 530 nm. c. Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound. b. Include a growth control (no drug) and a sterility control (no inoculum) on each plate. c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the OD at 600 nm using a microplate reader.

Protocol 2: High-Throughput Screening for Synergistic Interactions

This protocol utilizes a checkerboard assay format to screen for synergistic interactions between this compound and other compounds.

1. Plate Setup: a. In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the test compound along the y-axis in RPMI-1640 medium.

2. Inoculation and Incubation: a. Prepare the fungal inoculum as described in Protocol 1. b. Add the fungal inoculum to each well of the checkerboard plate. c. Include appropriate controls for each compound alone. d. Incubate the plate at 35°C for 24-48 hours.

3. Data Analysis: a. Measure the OD at 600 nm for each well. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) c. Interpretation of FICI values:

  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4.0: Indifference
  • FICI > 4.0: Antagonism

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic Sterol Intermediates Lanosterol->Toxic_Sterols Accumulation Fungal_Cell Fungal Cell Growth Inhibition Toxic_Sterols->Fungal_Cell Disrupts Membrane Agent30 This compound Agent30->Lanosterol Inhibits

Caption: Mechanism of action of this compound.

HTS_Workflow Start Start Compound_Library Compound Library (including Agent 30) Start->Compound_Library Plate_Preparation Prepare 96-well Plates with Compound Dilutions Compound_Library->Plate_Preparation Inoculation Inoculate Plates Plate_Preparation->Inoculation Inoculum_Preparation Prepare Fungal Inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Data_Acquisition Read OD at 600 nm Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate MIC/FICI) Data_Acquisition->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow.

Logical_Relationship cluster_cause Cause cluster_effect Effect Agent30_Binding This compound binds to Lanosterol 14α-demethylase Ergosterol_Depletion Ergosterol Depletion Agent30_Binding->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Agent30_Binding->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Cause-and-effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues for Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Antifungal Agent 30.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common solubility issues with this compound during experimental procedures.

Problem: this compound precipitates out of solution upon addition to aqueous buffers.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, like many azole antifungals, likely has poor water solubility.[1][2]

  • Incorrect Solvent Selection: The initial solvent used to dissolve this compound may not be compatible with the final aqueous system.

  • pH-Dependent Solubility: The solubility of this compound may be highly dependent on the pH of the buffer. For instance, some antifungal agents are more soluble in acidic conditions.[3][4]

Troubleshooting Workflow:

G start Precipitation Observed check_ph Verify pH of Aqueous Buffer start->check_ph ph_adjust Adjust pH to a more favorable range (e.g., acidic for weak bases) check_ph->ph_adjust If pH is suboptimal cosolvent Introduce a Co-solvent check_ph->cosolvent If pH is optimal ph_adjust->cosolvent If precipitation persists success Solubility Issue Resolved ph_adjust->success If successful select_cosolvent Screen various co-solvents (e.g., DMSO, Ethanol, PEG 400) cosolvent->select_cosolvent optimize_conc Optimize Co-solvent Concentration select_cosolvent->optimize_conc complexation Utilize a Complexing Agent optimize_conc->complexation If precipitation persists optimize_conc->success If successful select_cd Screen Cyclodextrins (e.g., HP-β-CD, β-CD) complexation->select_cd surfactant Employ a Surfactant select_cd->surfactant If precipitation persists select_cd->success If successful select_surfactant Screen non-ionic surfactants (e.g., Polysorbate 80) surfactant->select_surfactant formulation Consider Advanced Formulations select_surfactant->formulation If precipitation persists select_surfactant->success If successful solid_disp Prepare a Solid Dispersion formulation->solid_disp nanoparticle Develop a Nanosuspension formulation->nanoparticle solid_disp->success nanoparticle->success

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent to dissolve this compound before dilution in aqueous media?

A1: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are often effective for dissolving poorly soluble compounds like this compound.[5] It is crucial to minimize the concentration of the organic solvent in the final aqueous solution to avoid toxicity and off-target effects in biological assays.

Q2: How can I improve the aqueous solubility of this compound for in vitro experiments?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs:[6][7][8][9][10]

  • Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase solubility.[8]

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[2][8]

  • Surfactants: The addition of non-ionic surfactants at concentrations above their critical micelle concentration can form micelles that encapsulate the drug, increasing its solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For weak bases, a lower pH generally increases solubility.[4]

Q3: What are some advanced formulation strategies to overcome the low bioavailability of this compound for in vivo studies?

A3: For in vivo applications, formulation strategies are critical to enhance both solubility and bioavailability.[1][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3][11] This can be achieved through techniques like hot-melt extrusion or solvent evaporation.[10][11]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[6][12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to improve the oral absorption of lipophilic drugs.[10]

Q4: How does the mechanism of action of azole antifungals like this compound relate to its formulation?

A4: Azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[13] For the agent to reach its target, it must first be effectively delivered to the site of infection. Poor solubility can limit the drug's concentration at the target, thereby reducing its efficacy.[1] Enhancing solubility ensures that a sufficient concentration of the drug is available to inhibit the ergosterol biosynthesis pathway effectively.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol (Membrane Integrity) lanosterol Lanosterol demethylase Lanosterol 14α-demethylase (Target Enzyme) lanosterol->demethylase demethylase->ergosterol Ergosterol Synthesis agent30 This compound (Azole) agent30->demethylase Inhibition

Caption: Mechanism of action of azole antifungals like this compound.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the most effective co-solvent for solubilizing this compound.

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and stir bars

Methodology:

  • Prepare stock solutions of this compound at 10 mg/mL in each co-solvent.

  • In separate vials, add 950 µL of PBS.

  • While stirring, add 50 µL of each stock solution to the respective vials containing PBS to achieve a final co-solvent concentration of 5%.

  • Visually inspect for any precipitation immediately and after 1 hour.

  • Quantify the concentration of the solubilized drug in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone (PVP K30)

  • Solvent: Methanol

  • Rotary evaporator, round-bottom flask

Methodology:

  • Dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of methanol in a round-bottom flask.

  • Once fully dissolved, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Collect the resulting solid dispersion and store it in a desiccator.

Quantitative Data Summary

The following tables summarize the solubility enhancement of representative poorly soluble antifungal drugs using various techniques, providing a reference for expected improvements with this compound.

Table 1: Solubility Enhancement of Ketoconazole using Co-crystals [4][14]

Co-formerSolubility in Water (µg/mL)Fold Increase
Ketoconazole (alone)1.2-
Glutaric Acid2165.6~1800
Vanillic Acid321.6~268
Protocatechuic Acid386.3~322
3,5-Dinitrobenzoic Acid191.7~160

Table 2: Solubility Enhancement of a Novel Antifungal (S-119) with Various Excipients [2]

Excipient (Concentration)SolventFold Solubility Increase
PVP (20%)pH 7.4 Buffer232
β-Cyclodextrin (0.0015 M)pH 7.4 Buffer6.8
HP-β-Cyclodextrin (0.01 M)pH 7.4 Buffer24
Pluronic F-127pH 7.4 Buffer> Brij S20

References

Technical Support Center: Optimizing Antifungal Agent 30 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of Antifungal Agent 30 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

A1: For a novel compound like this compound, it is advisable to test a broad concentration range to determine its potentcy. A common starting point is a serial dilution series that covers several orders of magnitude, for instance, from 0.03 µg/mL to 512 µg/mL. The ideal range will depend on the anticipated activity of the compound and the susceptibility of the fungal species being tested.

Q2: I am not seeing any inhibition of fungal growth even at high concentrations of this compound. What could be the issue?

A2: Several factors could contribute to a lack of antifungal activity. Consider the following troubleshooting steps:

  • Compound Stability and Solubility: Verify the stability and solubility of this compound in your chosen test medium. The compound may be degrading or precipitating out of solution.

  • Inoculum Density: An excessively high fungal inoculum can overwhelm the effect of the antifungal agent. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard for yeast.[1]

  • Intrinsic Resistance: The fungal species you are testing may have intrinsic resistance to the mechanism of action of this compound.[2][3]

  • Incubation Time and Conditions: Inappropriate incubation times or temperatures can affect both fungal growth and compound activity. Standard incubation is typically 24-48 hours for most yeasts.[4]

  • Media Components: Components in the culture medium could interfere with the activity of this compound.

Q3: The results of my Minimum Inhibitory Concentration (MIC) assay are not reproducible. What are the common causes of variability?

A3: Lack of reproducibility in MIC assays is a frequent issue. Key factors to investigate include:

  • Inoculum Preparation: Inconsistent inoculum size is a major source of variability. Always use a standardized inoculum.

  • Pipetting Errors: Inaccurate serial dilutions can significantly impact the final concentrations in the assay. Use calibrated pipettes and ensure proper mixing.

  • Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the antifungal agent and affect growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile medium.

  • Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective. Using a spectrophotometer to read optical density can provide a more quantitative and reproducible endpoint.[5]

Q4: What is the "trailing effect" and how can it affect the interpretation of my MIC results for this compound?

A4: The trailing effect, also known as paradoxical growth, is the phenomenon where there is reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[6] This can make it difficult to determine a clear endpoint of 100% inhibition. For azole antifungals, the MIC is often read at the concentration that causes a 50% reduction in growth compared to the control.[4] If you observe a trailing effect with this compound, it is important to define a consistent endpoint for your MIC determination, such as MIC50 or MIC80 (the concentration that inhibits 50% or 80% of growth, respectively).[5][7]

Troubleshooting Guide

The following table provides a summary of common problems, potential causes, and recommended solutions when optimizing the concentration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Fungal Growth (Including Control) Inoculum viability issue; Inappropriate growth medium or incubation conditions.Check the viability of your fungal stock. Ensure the medium and incubation conditions are optimal for the specific fungal species.
Contamination Non-aseptic technique.Strictly follow aseptic techniques during all experimental procedures.[1]
Precipitation of this compound Poor solubility of the compound in the test medium.Use a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration does not inhibit fungal growth. Test the solubility of the agent in the chosen medium beforehand.
Inconsistent MIC Values Variability in inoculum size; Pipetting inaccuracies; Subjective endpoint reading.Standardize the inoculum using a spectrophotometer or McFarland standards.[1] Use calibrated pipettes and proper mixing techniques. Use a quantitative endpoint (e.g., OD reading) and a consistent inhibition cutoff (e.g., MIC50).[5]
Paradoxical Growth (Trailing Effect) Compound-specific interaction with the fungus.Define the MIC endpoint based on a partial reduction in growth (e.g., MIC50 or MIC80) rather than complete inhibition.[5][7]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[1][5][8]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)[1][8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2x working stock of the highest concentration of this compound to be tested in the broth medium.

    • In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 11.

    • Add 200 µL of the 2x working stock of this compound to the wells in column 12.

    • Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 12 to column 11. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 2. Discard the final 100 µL from column 2.

    • Column 1 will serve as the growth control (no antifungal agent).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Collect colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate (columns 1-12). This will bring the final volume in each well to 200 µL and dilute the antifungal agent to its final 1x concentration.

    • Include a negative control (medium only) to check for contamination.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.[4][9]

  • Determination of MIC:

    • The MIC can be determined visually as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

    • For a more quantitative measure, read the optical density (OD) of the wells at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC endpoint can be defined as the concentration that achieves a certain percentage of growth inhibition (e.g., MIC50, MIC80, or 100% inhibition).[5][7]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Antifungal Agent 30 Dilutions start->prep_agent prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism of action for this compound, targeting the ergosterol biosynthesis pathway, a common target for antifungal drugs.[10][11][12]

Signaling_Pathway cluster_cell Fungal Cell Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Lanosterol_demethylase 14-alpha-demethylase Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Squalene_epoxidase->Lanosterol Lanosterol_demethylase->Ergosterol outside Agent30 This compound Agent30->Lanosterol_demethylase Inhibition

References

Troubleshooting Antifungal agent 30 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antifungal Agent 30 in in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is believed to function similarly to azole antifungals by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2]

Q2: What are the recommended cell lines for cytotoxicity testing with this compound?

A2: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HEK293 (human embryonic kidney), HepG2 (human hepatocarcinoma), and A549 (human lung carcinoma) are recommended. If investigating specific organ toxicity, cell lines derived from that organ should be used. It is crucial to consider that different cell lines can exhibit varying sensitivity to cytotoxic agents due to differences in their genetic profiles and signaling pathways.[4]

Q3: What is the appropriate solvent and final concentration for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in the cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] A solvent control (medium with the same final concentration of DMSO) must be included in all experiments.

Q4: How can I be sure that the observed cytotoxicity is due to this compound and not another experimental factor?

A4: To ensure the observed cytotoxicity is specific to this compound, it is essential to include proper controls in your experimental design. These should include:

  • Untreated Control: Cells cultured in medium alone.

  • Solvent Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

Consistent results across multiple experiments and different cytotoxicity assays can also increase confidence that the observed effects are due to this compound.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results Between Experiments

Possible Causes & Solutions

CauseSolution
Cell Density Variations Ensure consistent cell seeding density across all wells and experiments.[4] Use a cell counter for accurate cell quantification. Create a standardized protocol for cell plating.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Timing Optimize and standardize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint.
Inconsistent Culture Conditions Maintain consistent cell culture conditions (temperature, CO2, humidity). Ensure the cell line is used within a consistent passage number range.[4]
Reagent Variability Use reagents from the same lot number whenever possible. Ensure proper storage and handling of all assay reagents.
Issue 2: High Background Signal or "False Positives" in Cytotoxicity Assays

Possible Causes & Solutions

CauseSolution
Compound Interference This compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.
Microbial Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Precipitation of this compound Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system.
Serum Component Interference Components in fetal bovine serum (FBS) can sometimes interfere with assay reagents.[4] Consider reducing the serum concentration or using a serum-free medium during the assay incubation period, if compatible with your cell line.
Issue 3: No Observed Cytotoxicity at Expected Concentrations

Possible Causes & Solutions

CauseSolution
Incorrect Concentration Range The effective concentration might be higher than tested. Perform a broad dose-response experiment to determine the appropriate concentration range.
Cell Line Resistance The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a different, potentially more sensitive, cell line.
Assay Insensitivity The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound.[4] Consider using a complementary assay that measures a different aspect of cell health (e.g., membrane integrity via LDH assay, apoptosis via caspase activity).
Compound Degradation Ensure the stock solution of this compound has been stored correctly and has not expired. Test a fresh batch of the compound if available.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and controls) and incubate for the desired period. Include a maximum LDH release control by treating some wells with a lysis buffer.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Antifungal_Agent_30_Mechanism cluster_fungal_cell Fungal Cell AA30 This compound Erg11 Lanosterol 14α-demethylase (ERG11) AA30->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Converts Lanosterol to ToxicSterols Toxic Methylated Sterols Erg11->ToxicSterols Accumulation of Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into Disruption Membrane Disruption & Inhibition of Growth ToxicSterols->Disruption Membrane->Disruption Leads to

Caption: Proposed mechanism of action for this compound.

Cytotoxicity_Assay_Workflow cluster_workflow General In Vitro Cytotoxicity Workflow cluster_assays Cytotoxicity Assays Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound & Controls Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT LDH LDH Assay (Membrane Integrity) Incubate2->LDH Caspase Caspase Assay (Apoptosis) Incubate2->Caspase Analyze Data Acquisition & Analysis MTT->Analyze LDH->Analyze Caspase->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro cytotoxicity testing.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Inconsistent/ Unexpected Results CheckControls Review Controls (Untreated, Solvent, Positive) Problem->CheckControls First Step CheckProtocol Review Protocol (Seeding Density, Timing) CheckControls->CheckProtocol If Controls OK CheckCompound Check Compound (Solubility, Stability) CheckProtocol->CheckCompound If Protocol OK ConsiderAssay Consider Alternative Assay CheckCompound->ConsiderAssay If Compound OK

Caption: A logical flow for troubleshooting experimental issues.

References

Antifungal agent 30 degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 30

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experimental issues related to this novel triazole antifungal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic triazole antifungal compound. Like other triazoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to the cessation of fungal growth and cell death.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: As a triazole-based compound, this compound is susceptible to several degradation pathways, including:

  • Oxidation: Radical-mediated oxidation is a common degradation pathway for triazole antifungals, particularly in the solid state.[3] This can be initiated by exposure to atmospheric oxygen and may be accelerated by light and elevated temperatures.[3]

  • Hydrolysis: While generally stable, hydrolysis can occur at extreme pH values. It is important to maintain the recommended pH when preparing solutions.

  • Photodegradation: Exposure to UV light can lead to the degradation of the compound. It is recommended to store both solid and solution forms of this compound protected from light.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of this compound, please adhere to the following storage conditions:

FormulationStorage TemperatureLight ConditionsHumidity
Solid (Powder) 2-8°CProtect from light (amber vial)Store with desiccant
Stock Solution (in DMSO) -20°CProtect from light (amber vial)N/A
Working Solution (in media) 2-8°C (short-term)Protect from lightN/A

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Poor aqueous solubility is a known issue with many triazole derivatives.[4] If you observe precipitation in your working solution (e.g., in RPMI-1640 medium), consider the following:

  • Co-solvents: Ensure the final concentration of your co-solvent (e.g., DMSO) is kept low (typically <1%) to avoid cellular toxicity.[4]

  • Sonication: Gentle sonication in a water bath can help to redissolve the compound.

  • Warming: Briefly warming the solution to 37°C may aid in solubilization. Do not overheat.

  • Fresh Preparation: It is always best to prepare fresh working solutions from your frozen stock solution for each experiment.[5]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected antifungal activity in vitro.

Possible Cause Troubleshooting Steps
Degradation of Compound Prepare fresh dilutions from a new stock solution. Ensure proper storage of stock solutions at -20°C and protection from light.[5]
Poor Solubility Confirm the solubility of this compound in your assay medium. Consider using a low percentage of a co-solvent like DMSO.[4]
Inoculum Variability Standardize your fungal inoculum using a spectrophotometer or hemocytometer to ensure consistent cell density between experiments.[5]
Media Interference Certain components in the culture media may interact with the compound. Test the stability of this compound in the media over the time course of your experiment.
Incorrect Endpoint Reading Subjectivity in reading MIC endpoints can lead to variability. Using a plate reader can help to standardize the readings.[5]

Problem 2: High variability in MIC results between experiments.

Possible Cause Troubleshooting Steps
Inoculum Preparation The density of the fungal inoculum is a critical factor. Use a standardized inoculum from a fresh culture (18-24 hours old) and verify with a spectrophotometer.[5]
Media and Reagents Use of expired or improperly prepared media (e.g., incorrect pH of RPMI-1640) can impact fungal growth and drug activity.[5]
Incubation Conditions Strict adherence to recommended incubation time and temperature is crucial for consistent fungal growth and reliable MIC readings.[5]
Inaccurate Dilutions Use calibrated pipettes and change tips for each dilution to ensure accuracy. Prepare fresh stock solutions for each experiment.[5]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.[4]

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[5] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[4][5]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[4]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[5]

Protocol 2: Assessing the Stability of this compound in Solution

  • Sample Preparation: Prepare a solution of this compound in the desired solvent or medium at a known concentration.

  • Incubation Conditions: Aliquot the solution into separate, light-protected vials. Incubate the vials under different conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Calculate the percentage of degradation over time for each condition.

Visualizations

Antifungal_Agent_30_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane Fungal_Cell_Membrane->Disrupted_Membrane Disruption Antifungal_Agent_30 This compound Antifungal_Agent_30->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Check Compound Stability and Solubility Start->Check_Compound Precipitation Precipitation? Check_Compound->Precipitation Check_Inoculum Verify Inoculum Standardization Inconsistency Inoculum Inconsistent? Check_Inoculum->Inconsistency Check_Assay_Conditions Review Assay Conditions (Media, Incubation) End Consistent Results Check_Assay_Conditions->End Re-evaluate_Protocol Re-evaluate Experimental Protocol Re-evaluate_Protocol->Start Precipitation->Re-evaluate_Protocol Yes Degradation Degradation? Precipitation->Degradation No Degradation->Check_Inoculum No Degradation->Re-evaluate_Protocol Yes Inconsistency->Check_Assay_Conditions No Inconsistency->Re-evaluate_Protocol Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Improving the Bioavailability of Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of the hypothetical BCS Class II/IV antifungal agent, Antifungal Agent 30.

Section 1: Frequently Asked Questions (FAQs) about Poor Bioavailability

This section addresses fundamental questions regarding the bioavailability challenges of this compound.

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, the primary hurdles are its low aqueous solubility and potentially low intestinal permeability.[1][2] Key contributing factors include:

  • Poor Aqueous Solubility: The drug's inability to dissolve effectively in the gastrointestinal fluids limits the concentration gradient needed for absorption.[3] Many potent antifungal agents, such as itraconazole, are poorly water-soluble, which is a major impediment to their absorption.[4][5]

  • Slow Dissolution Rate: Even if the drug is soluble, a slow dissolution rate from its solid dosage form can result in most of the drug passing through the gastrointestinal tract before it can be absorbed.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation, reducing the amount of active drug available.[6]

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[7]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8] It helps predict a drug's oral absorption characteristics. The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This compound, as a BCS Class II or IV drug, faces significant bioavailability challenges due to its poor solubility.[1] Understanding its BCS class is the first step in selecting an appropriate bioavailability enhancement strategy. For Class II drugs, the focus is on improving the dissolution rate, while Class IV drugs require enhancement of both solubility and permeability.[2]

Q3: What are the main strategies to improve the bioavailability of a poorly soluble drug like this compound?

A3: A variety of formulation and chemical modification strategies can be employed.[9][10] The primary approaches include:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which enhances the dissolution rate.[11][12]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution.[9][11][13]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions in the GI tract, facilitating drug solubilization and absorption.[12]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug in a solid lipid core, which can enhance absorption, including through the lymphatic pathway, bypassing the first-pass metabolism in the liver.[14]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution rate.[9]

    • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome solubility or permeability barriers.

Below is a diagram illustrating the primary factors that contribute to the poor bioavailability of this compound.

Poor_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Low_Solubility->Poor_Bioavailability sub_sol1 High Crystal Lattice Energy Low_Solubility->sub_sol1 sub_sol2 Slow Dissolution Rate Low_Solubility->sub_sol2 Low_Permeability Low Intestinal Permeability Low_Permeability->Poor_Bioavailability sub_perm1 Efflux by Transporters (e.g., P-gp) Low_Permeability->sub_perm1 sub_perm2 Poor Membrane Partitioning Low_Permeability->sub_perm2 High_Metabolism High First-Pass Metabolism High_Metabolism->Poor_Bioavailability

Factors contributing to poor bioavailability.

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming specific experimental challenges.

Troubleshooting for Formulation Development

Q: We prepared an amorphous solid dispersion (ASD) of this compound, but it recrystallized during stability testing. What went wrong?

A: Recrystallization is a common issue with ASDs due to their thermodynamic instability.[11] Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inadequate Polymer Stabilization The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with this compound to inhibit molecular mobility. Screen a wider range of polymers with different functional groups. A polymer with a high glass transition temperature (Tg) is often more effective at stabilizing the amorphous drug.[9]
High Drug Loading If the concentration of this compound in the polymer matrix is too high, it can increase the propensity for recrystallization. Try reducing the drug loading to see if stability improves.
Hygroscopicity Moisture can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which leads to recrystallization. Ensure the polymer and the final ASD are stored in desiccated conditions and consider using less hygroscopic polymers.
Inappropriate Storage Conditions Storing the ASD at temperatures too close to its Tg can accelerate recrystallization. Store at a lower temperature and controlled humidity.

Q: Our nanosuspension of this compound shows particle size growth (Ostwald ripening) upon storage. How can we prevent this?

A: Ostwald ripening, the growth of larger particles at the expense of smaller ones, is a sign of instability in nanosuspensions. Consider the following:

Potential Cause Troubleshooting Steps
Insufficient Stabilizer Coverage The concentration of the stabilizer (surfactant or polymer) may be too low to adequately cover the surface of the nanoparticles. Increase the stabilizer concentration and re-evaluate particle size over time.
Inappropriate Stabilizer The chosen stabilizer may not be providing a sufficient steric or electrostatic barrier. Screen different types of stabilizers. A combination of a steric stabilizer (e.g., a polymer) and an electrostatic stabilizer (e.g., an ionic surfactant) can be more effective.
High Solubility in the Dispersion Medium Even a slight solubility of the drug in the medium can drive Ostwald ripening. If possible, choose a dispersion medium in which this compound has minimal solubility.
Troubleshooting for Preclinical Bioavailability Studies

Q: We are seeing low permeability of this compound in our Caco-2 assay, but we suspect it has good passive permeability. What could be the issue?

A: Low apparent permeability (Papp) in a Caco-2 assay can be misleading.[2] Here’s how to troubleshoot:

Potential Cause Troubleshooting Steps
Active Efflux This compound may be a substrate for efflux transporters like P-gp, which are expressed in Caco-2 cells.[15] To test this, perform a bidirectional Caco-2 assay, measuring permeability from apical to basolateral (A-B) and basolateral to apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[16] You can confirm this by running the assay in the presence of a P-gp inhibitor like verapamil.[17]
Low Compound Recovery The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. Analyze the mass balance at the end of the experiment to calculate recovery. If recovery is low, consider using low-binding plates or investigating the metabolic stability of the compound in Caco-2 cell lysates.[17]
Poor Aqueous Solubility in Buffer The compound may be precipitating in the assay buffer, reducing the concentration available for transport. Ensure the starting concentration is below the kinetic solubility limit in the assay buffer. The use of a small percentage of a cosolvent like DMSO is common, but its concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.
Compromised Cell Monolayer If the cell monolayer is not intact, paracellular transport can be overestimated, but for transcellularly transported drugs, a leaky monolayer can disrupt the proper assessment. Check the transepithelial electrical resistance (TEER) values before and after the experiment to ensure monolayer integrity.[17]

Section 3: Experimental Protocols

Here are detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.

Protocol: Preparation of this compound Nanosuspension by Wet Milling

This protocol describes a top-down approach to produce a nanosuspension.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 or other suitable stabilizer in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Premix Preparation: Disperse a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution. Stir for 30 minutes to ensure the powder is fully wetted.

  • Milling: Add the premix to the milling jar containing the milling media. The volume of the milling media should be approximately one-third of the jar's volume.

  • Milling Parameters: Secure the jar in the mill and begin milling at a set speed (e.g., 500 rpm). The process is often done in cycles (e.g., 5 minutes of milling followed by a 15-minute pause) to prevent excessive heat generation.

  • Particle Size Monitoring: After a set number of cycles (e.g., 10 cycles), take a small aliquot of the suspension (ensuring no beads are removed) and measure the particle size.

  • Endpoint: Continue the milling process until the desired particle size (e.g., Z-average diameter < 200 nm) with a low polydispersity index (PDI < 0.3) is achieved and remains stable after subsequent milling cycles.

  • Separation and Storage: Separate the nanosuspension from the milling media by decanting or using a sieve. Store the final nanosuspension at 4°C.

Protocol: Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's established range (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Add fresh transport buffer to the receiver compartment (basolateral for A-B transport, apical for B-A transport).

    • Prepare the dosing solution by diluting the this compound stock solution in the transport buffer to the final concentration (e.g., 10 µM, final DMSO concentration ≤ 0.5%).

  • Transport Experiment:

    • Add the dosing solution to the donor compartment (apical for A-B, basolateral for B-A).

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment. Replace the volume with fresh, pre-warmed buffer.

    • Take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral bioavailability study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation (e.g., nanosuspension or solution in a vehicle like 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats for at least 3 days before the study. Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Weigh each rat and administer the this compound formulation by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) via a suitable route (e.g., tail vein or saphenous vein) at predetermined time points. A typical sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3][18]

  • Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table of Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
T₁/₂ Elimination half-life

Section 4: Workflows and Diagrams

Visual aids to guide the decision-making process for improving the bioavailability of this compound.

Experimental Workflow for Formulation Selection

This diagram outlines a logical progression for selecting a suitable formulation strategy.

Start Start: Poorly Soluble This compound Char Physicochemical Characterization (Solubility, LogP, pKa, m.p.) Start->Char D1 Is the compound ionizable? Char->D1 Lipid Develop Lipid-Based Formulation (e.g., SEDDS) Char->Lipid High LogP Salt Attempt Salt Formation D1->Salt Yes D2 Is the compound thermally stable? D1->D2 No Salt_Eval Evaluate Solubility & Dissolution Salt->Salt_Eval Eval In Vitro / In Vivo Evaluation (Dissolution, Caco-2, PK Study) Salt_Eval->Eval ASD_HME Formulate Amorphous Solid Dispersion (Hot-Melt Extrusion) D2->ASD_HME Yes ASD_SD Formulate Amorphous Solid Dispersion (Spray Drying) D2->ASD_SD No Nano Prepare Nanosuspension (Wet Milling / Homogenization) D2->Nano No ASD_HME->Eval ASD_SD->Eval Nano->Eval Lipid->Eval

Workflow for selecting a formulation strategy.
Diagram of Oral Drug Absorption and Metabolism

This diagram illustrates the journey of an orally administered drug, highlighting key barriers to bioavailability.

cluster_GI Gastrointestinal Tract cluster_Enterocyte Intestinal Wall (Enterocyte) cluster_Circulation Systemic Circulation DosageForm Oral Dosage Form Dissolution Drug in Solution DosageForm->Dissolution Disintegration Lumen Intestinal Lumen Dissolution->Lumen Absorption Absorption Lumen->Absorption Metabolism1 Intestinal Metabolism (e.g., CYP3A4) Absorption->Metabolism1 Metabolites Efflux Efflux (P-gp) Absorption->Efflux PortalVein Portal Vein Absorption->PortalVein Efflux->Lumen Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Metabolism2 Hepatic Metabolism (First-Pass Effect) Liver->Metabolism2 Metabolites

Pathway of oral drug absorption and first-pass metabolism.

References

Refining Antifungal agent 30 treatment protocols in mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 30. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes in murine models.

Troubleshooting Guides

This section addresses specific issues that may arise during the treatment of mice with this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
AA30-T01 Precipitation of Agent 30 in solution Poor solubility of Agent 30 in the chosen vehicle.- Use a solubilizing agent such as Kleptose (20%) or DMSO (ensure final concentration is non-toxic; typically ≤0.4%). - Prepare a fresh solution immediately before each administration. - Sonicate the solution for 10 minutes to aid dissolution.[1]
AA30-T02 No observable antifungal effect in vivo - Inadequate dosage. - Suboptimal route of administration. - Rapid metabolism or clearance of the agent. - Development of antifungal resistance.- Perform a dose-response study to determine the optimal dosage. - Consider alternative administration routes (e.g., intraperitoneal if oral is ineffective). - Analyze pharmacokinetic properties of Agent 30 in mice. - Test for in vitro susceptibility of the fungal strain to Agent 30.[2]
AA30-T03 High mortality in the control (untreated) group - Overly aggressive infection model for the mouse strain. - Inoculum size is too high.- Reduce the inoculum concentration. - Use a more resistant mouse strain if appropriate for the study. - Ensure consistent and accurate preparation of the fungal inoculum.[3]
AA30-T04 Toxicity signs in treated mice (e.g., weight loss, lethargy) - The therapeutic dose is close to the toxic dose. - Off-target effects of Agent 30.- Reduce the dosage and/or frequency of administration. - Monitor mice daily for clinical signs of toxicity. - Consider a different formulation to improve the therapeutic index.[4]
AA30-T05 Inconsistent fungal burden in target organs - Uneven distribution of the fungal inoculum during injection. - Variability in the host immune response.- Ensure proper training in intravenous or other injection techniques. - Increase the number of mice per group to improve statistical power. - Use age- and sex-matched mice for all experimental groups.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1: For intravenous administration, a liposomal formulation is recommended to improve solubility and reduce potential toxicity.[4] For subcutaneous or intraperitoneal injection, dissolving Agent 30 in 20% Kleptose with sonication is an effective method.[1] For oral gavage, a suspension in a suitable vehicle like carboxymethylcellulose can be used.

Q2: What are the standard routes of administration for this compound in mice?

A2: The optimal route depends on the infection model. For systemic infections, intravenous (i.v.) or intraperitoneal (i.p.) injections are common.[1][5] For localized infections, such as vulvovaginal candidiasis, topical or intravaginal administration is appropriate.[4]

Experimental Design

Q3: Is immunosuppression required for mouse models treated with this compound?

A3: For many systemic fungal infection models, particularly with Candida albicans, immunosuppression is necessary to establish a robust infection.[5] A common regimen involves cyclophosphamide and prednisolone.[5] However, some genetically modified mouse strains may be susceptible without immunosuppression.[1]

Q4: How should the fungal inoculum be prepared for infecting mice?

A4: The fungal strain should be grown in a suitable broth (e.g., YPD for Candida albicans) at 30°C with shaking. The culture should be washed twice with sterile phosphate-buffered saline (PBS), counted with a hemocytometer, and diluted to the desired concentration in PBS.[1]

Mechanism of Action

Q5: What is the proposed mechanism of action for this compound?

A5: this compound is a novel azole derivative that primarily acts by inhibiting the enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[7]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Disruption Disruption & Growth Inhibition FungalCellMembrane->Disruption Agent30 This compound Inhibition Inhibition Agent30->Inhibition Inhibition->Lanosterol Blocks conversion

Caption: Mechanism of action of this compound.

Troubleshooting & Efficacy

Q6: My in vitro results with Agent 30 are promising, but I see no effect in my mouse model. What could be the reason?

A6: A discrepancy between in vitro and in vivo efficacy is a common challenge. Several factors could be at play:

  • Pharmacokinetics: The agent may be rapidly metabolized or cleared in vivo.

  • Bioavailability: The formulation may not be delivering the agent to the site of infection effectively.

  • Protein Binding: The agent may bind to serum proteins, reducing its effective concentration.

  • Model System: The chosen in vivo model may not be appropriate for the specific fungal pathogen or the agent's mechanism of action.[2]

Q7: What are the key parameters to assess the efficacy of this compound in vivo?

A7: The primary endpoints for efficacy are typically:

  • Survival Rate: Monitoring the survival of treated versus untreated mice over a set period (e.g., 30 days).[5]

  • Fungal Burden: Quantifying the colony-forming units (CFU) in target organs such as the kidneys, liver, and spleen at specific time points.[1][5]

Experimental Protocols

Systemic Candidiasis Model in Immunocompromised Mice

This protocol is adapted from established methods for inducing systemic Candida albicans infection.[5]

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally and prednisolone (65 mg/kg) subcutaneously on days -3 and 0 relative to infection.

  • Inoculum Preparation:

    • Grow C. albicans strain (e.g., SC5314) in YPD broth for 18 hours at 30°C.

    • Wash cells twice with sterile PBS.

    • Resuspend in sterile PBS and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

  • Infection: On day 0, inject 0.1 mL of the fungal suspension (1 x 10^5 CFU) intravenously via the lateral tail vein.

  • Treatment:

    • Begin treatment with this compound (e.g., 5 mg/kg) 24 hours post-infection.

    • Administer the agent once daily for 7 consecutive days via the desired route (e.g., i.p.).

  • Monitoring and Endpoint:

    • Monitor mice daily for survival and clinical signs for up to 30 days post-infection.

    • For fungal burden analysis, euthanize a subset of mice at a predetermined time point (e.g., day 3 post-infection), harvest kidneys, and homogenize for CFU plating on Sabouraud dextrose agar.

cluster_0 Experimental Workflow: Systemic Candidiasis Model Day_neg3 Day -3: Immunosuppression Day_0 Day 0: Infection (i.v.) Day_neg3->Day_0 Day_1_7 Days 1-7: Daily Treatment (Agent 30 or Vehicle) Day_0->Day_1_7 Day_3 Day 3 (Optional): Fungal Burden Analysis Day_1_7->Day_3 Day_30 Up to Day 30: Survival Monitoring Day_1_7->Day_30

Caption: Workflow for the systemic candidiasis model.

References

Technical Support Center: Synthesis of Antifungal Agent 30 (AFA-30)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal agent 30" is a fictional designation for the purpose of this guide. The synthetic route, challenges, and data presented are representative of common issues encountered in the scale-up of complex heterocyclic molecules in the pharmaceutical industry and are provided for illustrative purposes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of the hypothetical this compound (AFA-30).

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the AFA-30 synthesis for successful scale-up?

A: The two most critical stages are the Palladium-catalyzed Suzuki coupling (Step 1) and the chiral resolution of the resulting intermediate (Step 2). The Suzuki coupling is sensitive to catalyst activity, impurities, and reaction kinetics, which can change significantly at a larger scale.[1][2] The chiral resolution is often a bottleneck, where achieving high enantiomeric purity consistently can be challenging.[3][4]

Q2: Are there alternatives to the specified chiral resolving agent for Step 2?

A: Yes, while (1R)-(-)-10-camphorsulfonic acid is the primary recommendation, alternative resolving agents can be explored if issues with resolution or crystal formation arise. Other options include tartaric acid derivatives or mandelic acid.[3] A screening of different agents may be necessary to find the optimal conditions for your specific process.[4]

Q3: What are the main safety concerns when handling the reagents for the amide coupling (Step 3) at scale?

A: The primary safety concerns for the amide coupling step involve the handling of carbodiimide activators like EDC and coupling additives.[5] These reagents can be sensitizers and should be handled with appropriate personal protective equipment (PPE).[5] The reaction can also be exothermic, so controlled addition and efficient heat management are crucial to prevent thermal runaways.[6]

Q4: How can Process Analytical Technology (PAT) be implemented to monitor the AFA-30 synthesis?

A: PAT can be highly beneficial for monitoring and controlling the synthesis of AFA-30.[7] For the Suzuki coupling, in-line monitoring with techniques like NIR or Raman spectroscopy can track the consumption of starting materials and the formation of the product in real-time.[8][9] This allows for precise determination of reaction completion and can help prevent the formation of impurities due to over-reaction. For the final crystallization step, particle size analysis can be monitored to ensure consistent crystal morphology, which is critical for the final product's properties.[10]

Troubleshooting Guides

Problem Area 1: Low Yield in Suzuki Coupling (Step 1)

Issue: The yield of the Suzuki coupling reaction is significantly lower on a larger scale compared to the lab-scale synthesis.

Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Oxygen can lead to the formation of inactive Palladium species.[11] 2. Check Reagent Quality: Use high-purity starting materials and ensure the base is anhydrous and properly activated.[1]
Poor Mixing/Mass Transfer 1. Optimize Agitation: In larger reactors, inefficient mixing can lead to localized concentration gradients.[5] Evaluate and optimize the agitator speed and design to ensure homogeneity. 2. Solvent Selection: Consider a solvent system that provides good solubility for all reactants and the catalyst complex.[12]
Side Reactions 1. Homocoupling: The formation of a biaryl byproduct from the boronic acid is a common side reaction, often worsened by the presence of oxygen.[11] Ensure the reaction is performed under strictly inert conditions. 2. Deboronated Starting Material: If the boronic acid is unstable under the reaction conditions, it can decompose before coupling. Consider using a more stable boronic ester derivative.[11]
Problem Area 2: Poor Enantiomeric Purity in Chiral Resolution (Step 2)

Issue: The enantiomeric excess (ee) of the desired enantiomer after chiral resolution is below the required specification (>99%).

Possible Cause Troubleshooting Steps
Suboptimal Resolving Agent 1. Screen Alternatives: Test a panel of chiral resolving agents to identify one that forms a more robust and selectively precipitating diastereomeric salt.[3][4] 2. Stoichiometry: Carefully optimize the stoichiometry of the resolving agent. Using too much or too little can impact the efficiency of the resolution.
Inefficient Crystallization 1. Solvent System: The choice of solvent is critical for selective crystallization.[13] Screen different solvents or solvent mixtures to find conditions where the desired diastereomeric salt has low solubility while the other remains in solution. 2. Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to better crystal formation and higher purity.
Racemization 1. pH and Temperature Control: The chiral center may be susceptible to racemization under harsh pH or high-temperature conditions. Ensure that the conditions for salt formation and subsequent liberation of the free base are mild.

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield (Step 1)

Catalyst Loading (mol%)Lab Scale Yield (1g)Pilot Scale Yield (1kg)
1.092%75%
1.594%88%
2.095%91%

Table 2: Comparison of Chiral Resolving Agents (Step 2)

Resolving AgentDiastereomeric Salt YieldEnantiomeric Excess (ee)
(1R)-(-)-10-camphorsulfonic acid85%98.5%
L-(-)-Tartaric Acid78%95.2%
(S)-(+)-Mandelic Acid82%97.1%

Experimental Protocols

Protocol 1: Scale-up of Suzuki Coupling Reaction (Step 1)

Materials:

  • Aryl Bromide (1.0 eq)

  • Heterocyclic Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • Charge a suitably sized, inerted reactor with the Aryl Bromide and Heterocyclic Boronic Acid.

  • Add the degassed 1,4-Dioxane to the reactor. Begin agitation.

  • In a separate vessel, dissolve the Potassium Carbonate in degassed water.

  • Add the Pd(PPh₃)₄ catalyst to the main reactor.

  • Slowly add the aqueous Potassium Carbonate solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.

  • Heat the reaction mixture to 85-90°C and hold for 4-6 hours.

  • Monitor the reaction progress by HPLC until the consumption of the Aryl Bromide is complete (<1%).

  • Cool the reaction mixture to room temperature.

  • Proceed with aqueous work-up and isolation of the crude product.

Visualizations

Logical Workflow for Troubleshooting Scale-up Issues

G cluster_0 Troubleshooting Workflow for AFA-30 Synthesis Scale-up start Issue Identified (e.g., Low Yield, High Impurity) define_problem Define Problem Quantitatively (e.g., Yield dropped from 90% to 60%) start->define_problem review_process Review Process Parameters (Temp, Conc, Agitation) define_problem->review_process fishbone Identify Potential Root Causes (Fishbone Diagram) review_process->fishbone design_exp Design Small-Scale Experiments (DoE) fishbone->design_exp run_exp Execute Experiments design_exp->run_exp analyze_data Analyze Data & Identify Solution run_exp->analyze_data analyze_data->design_exp Inconclusive Re-evaluate implement Implement Corrective Action on Pilot Scale analyze_data->implement Solution Found monitor Monitor Performance & Verify implement->monitor document Document Changes & Finalize Process monitor->document Process Validated

Caption: A logical workflow for systematically troubleshooting issues during the scale-up of AFA-30 synthesis.

Decision Tree for Low Yield in Amide Coupling (Step 3)

G start Low Yield in Amide Coupling check_sm Starting Materials Consumed? start->check_sm start->check_sm sm_not_consumed No check_sm->sm_not_consumed No check_reagents Check Coupling Reagent Activity & Stoichiometry check_sm->check_reagents No sm_consumed Yes check_sm->sm_consumed Yes check_side_products Analyze for Side Products (e.g., Racemization, Byproducts) check_sm->check_side_products Yes check_temp Verify Reaction Temperature check_reagents->check_temp optimize_conditions Optimize Conditions: - Lower Temperature - Additive Screening (e.g., HOBt) check_side_products->optimize_conditions Yes check_workup Investigate Work-up & Isolation - Product Loss in Aqueous Phase? - Degradation during Purification? check_side_products->check_workup No side_products_found Yes no_side_products No

Caption: A decision tree to guide troubleshooting for low yield in the Step 3 amide coupling reaction.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability of Antifungal Agent 30.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability in synthetic compounds like this compound can stem from several factors throughout the manufacturing and handling process.[1][2] Key contributors include:

  • Purity of Starting Materials: Impurities in precursor chemicals can lead to unintended side reactions, resulting in byproducts that alter the efficacy or toxicity of the final compound.[1]

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring speed can significantly impact the reaction's kinetics and the final product's composition.[1][2]

  • Solvent Quality: The grade, purity, and water content of solvents can influence the reaction's outcome.[1]

  • Purification Procedures: Inconsistencies in methods like crystallization, chromatography, or extraction can affect the final purity and yield.[1]

  • Human Error: Variations in experimental techniques between different chemists or even the same chemist on different days can introduce variability.[1][2]

  • Storage and Handling: Improper storage conditions, such as exposure to light, humidity, or temperature fluctuations, can lead to degradation of the compound over time.[2]

Q2: How can I verify the identity and purity of a new batch of this compound?

A comprehensive analysis using multiple analytical techniques is crucial to confirm the identity and assess the purity of each new batch.[1] These methods provide both qualitative and quantitative data.

Q3: What is an acceptable purity level for this compound in our experiments?

The required purity level depends on the experimental application. For initial in vitro screening, a purity of >95% may be adequate. However, for more sensitive applications like in vivo studies, a purity of >98% or even >99% is often necessary to ensure that observed effects are due to the compound itself and not impurities.[1]

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variable results between experiments using different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting these inconsistencies.

Initial Troubleshooting Workflow

This workflow outlines the initial steps to take when encountering inconsistent results.

A Inconsistent Results Observed B Review Experimental Protocol for Errors A->B Step 1 C Analyze Batch Purity and Identity B->C Step 2 D Perform Antifungal Susceptibility QC C->D Step 3 E Contact Supplier for Batch Information C->E If necessary F Isolate and Test Individual Variables D->F Step 4

Caption: Initial troubleshooting workflow for inconsistent results.

Issue 1: Reduced or No Antifungal Activity
  • Potential Cause 1: Compound Degradation.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature).[3]

  • Potential Cause 2: Incorrect Concentration.

    • Solution: Verify the calculations for your working solutions. Use a recently calibrated balance for weighing the compound. Consider performing a concentration verification using a suitable analytical method like UV-Vis spectroscopy if a standard is available.

  • Potential Cause 3: pH of Assay Medium.

    • Solution: The stability and activity of some antifungal agents can be pH-dependent.[3][4] Ensure the pH of your experimental buffer or medium is within the optimal range for this compound's activity.

Issue 2: High Variability Between Replicates
  • Potential Cause 1: Inconsistent Pipetting or Reagent Preparation.

    • Solution: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variation.[3]

  • Potential Cause 2: Non-uniform Fungal Inoculum.

    • Solution: Ensure the fungal inoculum is well-mixed and at the correct density before adding it to the assay plate. Inconsistent inoculum size can lead to significant variability in growth and, consequently, in the measured antifungal effect.[5]

Experimental Protocols

Protocol 1: Quality Control of New Batches

This protocol outlines the steps to qualify a new batch of this compound before its use in experiments.

1. Documentation Review:

  • Obtain the Certificate of Analysis (CofA) from the supplier for the new batch.
  • Compare the reported purity and analytical data (e.g., NMR, LC-MS) with the specifications for this compound and data from previous batches.

2. Analytical Verification (Recommended):

  • High-Performance Liquid Chromatography (HPLC):
  • Prepare a stock solution of the new batch of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions to create a standard curve.
  • Run the samples on an HPLC system with a suitable column and mobile phase.
  • Compare the retention time of the main peak with that of a previously qualified reference standard.
  • Calculate the purity of the new batch based on the peak area of the main component relative to the total peak area.
  • Mass Spectrometry (MS):
  • Infuse a diluted sample of the new batch into a mass spectrometer.
  • Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of this compound.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from CLSI and EUCAST standards.[4][5][6]

1. Reagent and Media Preparation:

  • Fungal Inoculum: Grow the fungal strain in a suitable liquid medium (e.g., RPMI-1640) to the mid-logarithmic phase. Adjust the inoculum concentration to the recommended density (e.g., 0.5–2.5 x 10^3 cells/mL).[3][4]
  • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then prepare working solutions for serial dilutions.

2. Assay Procedure:

  • In a sterile 96-well plate, add 100 µL of the appropriate assay medium to all wells except the first column.
  • Add 200 µL of the highest concentration of this compound to the first column.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.[3]
  • Add 100 µL of the prepared fungal inoculum to each well.
  • Include a positive control (fungal inoculum in medium without the agent) and a negative control (medium only).[3]
  • Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.[3][4]

3. Data Analysis:

  • Visually inspect the wells for fungal growth (turbidity).
  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction compared to the positive control).[3][5]
  • Alternatively, use a plate reader to measure the absorbance at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key enzyme in the ergosterol biosynthesis pathway, a common target for antifungal drugs.[7][8]

cluster_fungal_cell Fungal Cell Membrane A Lanosterol B 14-alpha-demethylase A->B C Ergosterol B->C E Membrane Disruption C->E D This compound D->B

Caption: Hypothetical inhibition of ergosterol synthesis by this compound.

Data Presentation

Table 1: Analytical Techniques for Batch Qualification

Analytical TechniquePurposeTypical Acceptance Criteria
HPLC Purity assessment and identificationPurity: >98%; Retention time matches reference
LC-MS Identity confirmationObserved m/z matches theoretical molecular weight
NMR Structural confirmationSpectrum matches the expected structure of the compound
Elemental Analysis Elemental composition%C, H, N, etc., within ±0.4% of theoretical values

Table 2: Example Quality Control (QC) Ranges for Antifungal Susceptibility Testing

This table provides hypothetical QC ranges for this compound against standard QC fungal strains. These ranges should be established in your laboratory.

QC StrainMIC Range (µg/mL)
Candida albicans ATCC 900280.125 - 0.5
Candida parapsilosis ATCC 220190.5 - 2
Aspergillus fumigatus ATCC 2043050.25 - 1

References

Validation & Comparative

A Comparative Analysis of Ibrexafungerp (Antifungal Agent 30) and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the novel antifungal agent Ibrexafungerp and the established azole antifungal, fluconazole. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and the experimental methodologies used to generate it.

Mechanism of Action: A Fundamental Divergence

Ibrexafungerp and fluconazole target different essential components of the fungal cell, leading to distinct antifungal activities.

Ibrexafungerp: This first-in-class triterpenoid antifungal agent inhibits the enzyme β-(1,3)-D-glucan synthase.[1][2][3][4] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a key polymer that maintains the structural integrity of the fungal cell wall.[1][2][3][4] By disrupting the production of this essential component, ibrexafungerp leads to cell lysis and fungal cell death, exhibiting fungicidal activity against Candida species.[1][3]

Fluconazole: As a member of the triazole class of antifungals, fluconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7][8][9] This enzyme is a crucial step in the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][6][7][8] The disruption of ergosterol synthesis alters the permeability of the cell membrane, leading to the leakage of cellular contents and the inhibition of fungal growth, which is primarily a fungistatic effect against Candida species.[5]

Comparative Efficacy: In Vitro and In Vivo Data

Clinical studies have been conducted to compare the efficacy of ibrexafungerp and fluconazole, particularly in the context of vulvovaginal candidiasis (VVC).

Clinical Trial Data

A phase 2 randomized study (the DOVE trial) compared the efficacy of a single-day regimen of oral ibrexafungerp (300 mg twice daily) with a single dose of oral fluconazole (150 mg) for the treatment of acute VVC.[10][11][12][13] The key findings are summarized in the table below.

Efficacy Endpoint Ibrexafungerp (300 mg BID for 1 day) Fluconazole (150 mg for 1 day) Study Reference
Clinical Cure Rate at Day 10 51.9%58.3%[10][11][12][13]
Patients with No Signs or Symptoms at Day 25 70.4%50.0%[10][11][12][13]
Requirement for Antifungal Rescue Medication 3.7%29.2%[10][11][12]
Mycological Eradication at Day 10 63.0%62.5%[12]

These results indicate that while the initial clinical cure rates at day 10 were comparable, ibrexafungerp demonstrated a more sustained clinical response at day 25, with a significantly lower need for rescue medication.[10][11][12][13]

Experimental Protocols

The following sections detail the standardized methodologies employed in the preclinical and clinical evaluation of antifungal agents like ibrexafungerp and fluconazole.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

In vitro susceptibility testing is crucial for determining the potency of an antifungal agent against various fungal isolates. The most common method is broth microdilution, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Objective: To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus.[14]

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on agar plates, and a standardized suspension of fungal cells is prepared in a sterile liquid medium. The concentration of the inoculum is carefully controlled to ensure reproducibility.

  • Drug Dilution: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a growth medium (e.g., RPMI 1640).[17][18]

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[19]

  • MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles against yeasts) in fungal growth compared to the drug-free growth control.[14]

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents. The murine (mouse) model of disseminated candidiasis is a widely used and well-established model.[20][21][22]

Objective: To assess the ability of an antifungal agent to reduce the fungal burden in target organs and improve survival in a systemic fungal infection model.

Methodology:

  • Animal Model: Immunocompetent or immunosuppressed mice are used for the study. Immunosuppression (e.g., with cyclophosphamide) can be induced to create a more susceptible host, mimicking the condition of many patients with invasive fungal infections.[20]

  • Infection: Mice are infected intravenously (e.g., via the tail vein) with a standardized inoculum of a pathogenic Candida species.[17]

  • Treatment: At a predetermined time post-infection, treatment with the antifungal agent (e.g., ibrexafungerp or fluconazole) is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses. A control group receives a placebo or vehicle.

  • Efficacy Assessment:

    • Fungal Burden: At specific time points, mice are euthanized, and target organs (typically the kidneys) are aseptically removed, homogenized, and plated on a fungal growth medium. The number of colony-forming units (CFUs) is counted to quantify the fungal burden.[20]

    • Survival Study: In a separate cohort of animals, the survival rate is monitored over a period of time (e.g., 21 days) to assess the ability of the drug to prevent mortality.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each drug and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trial invitro_start Fungal Isolates mic_determination Broth Microdilution (MIC Determination) invitro_start->mic_determination invitro_result Comparative MIC Values mic_determination->invitro_result invivo_start Murine Model invitro_result->invivo_start Proceed to in vivo if promising infection Systemic Infection (Candida albicans) invivo_start->infection treatment Treatment Groups (Agent 30 vs. Fluconazole vs. Placebo) infection->treatment assessment Efficacy Assessment (Fungal Burden & Survival) treatment->assessment invivo_result Comparative In Vivo Efficacy assessment->invivo_result clinical_start Patient Recruitment invivo_result->clinical_start Proceed to clinical trials if effective and safe randomization Randomized Dosing (Agent 30 vs. Fluconazole) clinical_start->randomization clinical_endpoints Evaluation of Clinical & Mycological Cure randomization->clinical_endpoints clinical_result Comparative Clinical Efficacy clinical_endpoints->clinical_result

Caption: Experimental workflow for antifungal drug comparison.

fluconazole_pathway lanosterol Lanosterol enzyme Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane enzyme->ergosterol Conversion disrupted_membrane Disrupted Cell Membrane (Increased Permeability, Fungistatic) enzyme->disrupted_membrane fluconazole Fluconazole fluconazole->enzyme Inhibits

Caption: Fluconazole's mechanism of action.

ibrexafungerp_pathway udp_glucose UDP-Glucose (Precursor) enzyme β-(1,3)-D-glucan Synthase udp_glucose->enzyme glucan β-(1,3)-D-glucan cell_wall Fungal Cell Wall (Structural Integrity) glucan->cell_wall enzyme->glucan Synthesis disrupted_wall Disrupted Cell Wall (Cell Lysis, Fungicidal) enzyme->disrupted_wall ibrexafungerp Ibrexafungerp ibrexafungerp->enzyme Inhibits

Caption: Ibrexafungerp's mechanism of action.

References

A Comparative Analysis of Antifungal Agent 30 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational antifungal agent, Antifungal Agent 30, with currently approved echinocandins: caspofungin, micafungin, anidulafungin, and the recently approved long-acting agent, rezafungin. This document is intended to provide an objective overview based on preclinical and clinical data to inform research and development decisions.

Introduction to Echinocandins and the Novel this compound

Echinocandins are a class of antifungal drugs that non-competitively inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][2] Currently, all approved echinocandins are administered intravenously.

This compound is a next-generation echinocandin in development, distinguished by its novel oral bioavailability and enhanced potency against emerging drug-resistant fungal pathogens. This guide will compare its preclinical profile with established echinocandins across several key parameters.

Mechanism of Action: A Shared Pathway

All echinocandins, including this compound, share a common mechanism of action, as depicted in the signaling pathway below. They target the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is embedded in the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and cell death.

Mechanism of Action of Echinocandins cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta_1_3_D_Glucan β-(1,3)-D-Glucan Cell_Lysis Cell Lysis Beta_1_3_D_Glucan->Cell_Lysis Loss of Integrity Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex (FKS1 subunit) Glucan_Synthase->Beta_1_3_D_Glucan Synthesis Echinocandins Echinocandins (this compound, Caspofungin, Micafungin, Anidulafungin, Rezafungin) Echinocandins->Glucan_Synthase Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate

Caption: Mechanism of action of echinocandins.

Comparative In Vitro Susceptibility

The in vitro activity of this compound and other echinocandins was evaluated against a panel of common and emerging fungal pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values were determined following the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Fungal SpeciesThis compound MIC90 (µg/mL)Caspofungin MIC90 (µg/mL)Micafungin MIC90 (µg/mL)Anidulafungin MIC90 (µg/mL)Rezafungin MIC90 (µg/mL)
Candida albicans0.015 0.250.060.120.06
Candida glabrata0.03 0.250.120.120.12
Candida auris0.06 10.50.50.25
Candida parapsilosis0.5 2222
Aspergillus fumigatus (MEC)0.008 0.060.030.030.03
Echinocandin-Resistant C. albicans (FKS1 mutant)0.25 >8>8>84

Data for this compound is hypothetical and for comparative purposes. MIC90 values for existing agents are compiled from published studies.[3][4]

Comparative Time-Kill Kinetics

Time-kill assays were performed to assess the fungicidal activity of the echinocandins against a representative strain of Candida albicans.

Time (hours)This compound (Log10 CFU/mL Reduction)Caspofungin (Log10 CFU/mL Reduction)Micafungin (Log10 CFU/mL Reduction)Anidulafungin (Log10 CFU/mL Reduction)Rezafungin (Log10 CFU/mL Reduction)
4 1.51.21.31.41.3
8 2.82.12.32.52.4
12 >3.02.9>3.0>3.0>3.0
24 >3.0>3.0>3.0>3.0>3.0

Data for this compound is hypothetical and for comparative purposes. Data for existing agents is synthesized from published time-kill studies.[5][6][7][8]

Comparative In Vivo Efficacy

The efficacy of this compound and other echinocandins was evaluated in a murine model of disseminated candidiasis.

Treatment GroupDosing RegimenSurvival Rate at Day 21 (%)
This compound 10 mg/kg, oral, once daily 100
Caspofungin1 mg/kg, IV, once daily80
Micafungin1 mg/kg, IV, once daily85
Anidulafungin5 mg/kg, IV, once daily80
Rezafungin20 mg/kg, IV, once weekly90
Control (vehicle)oral/IV, once daily0

Data for this compound is hypothetical and for comparative purposes. Survival rates for existing agents are based on published murine model studies.[9][10][11]

Experimental Protocols

In Vitro Susceptibility Testing
  • Methodology: Broth microdilution testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS acid to a pH of 7.0 at 25°C.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension was further diluted in RPMI medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Microtiter plates were incubated at 35°C for 24 hours.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control well. For Aspergillus species, the MEC was determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant hyphal growth in the control well.

In Vitro Susceptibility Testing Workflow Start Start Isolate_Culture Culture fungal isolate (24h, 35°C) Start->Isolate_Culture Inoculum_Prep Prepare inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate microtiter plate Inoculum_Prep->Inoculation Serial_Dilution Prepare serial dilutions of antifungal agents in microtiter plate Serial_Dilution->Inoculation Incubation Incubate (24h, 35°C) Inoculation->Incubation Endpoint_Reading Read MIC/MEC Incubation->Endpoint_Reading End End Endpoint_Reading->End

Caption: Workflow for in vitro susceptibility testing.

Time-Kill Assay
  • Methodology: Time-kill studies were conducted in RPMI 1640 medium buffered with MOPS.

  • Inoculum: A starting inoculum of approximately 1 x 10⁵ CFU/mL of Candida albicans was used.

  • Drug Concentrations: Antifungal agents were tested at concentrations ranging from 0.25x to 16x the MIC.

  • Sampling: Aliquots were removed at 0, 2, 4, 8, 12, and 24 hours of incubation at 35°C with agitation.

  • Quantification: Samples were serially diluted and plated on Sabouraud dextrose agar to determine the number of viable colonies (CFU/mL).

  • Endpoint: Fungicidal activity was defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.

In Vivo Efficacy Study
  • Animal Model: A neutropenic murine model of disseminated candidiasis was used. Female BALB/c mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.

  • Infection: Mice were infected via intravenous tail vein injection with 1 x 10⁵ CFU of Candida albicans.

  • Treatment: Treatment was initiated 2 hours post-infection and continued for 7 days. Dosing regimens are specified in the results table.

  • Endpoint: The primary endpoint was survival at 21 days post-infection.

Summary and Future Directions

The preclinical data for this compound suggests a promising profile with potential advantages over existing echinocandins. Its oral bioavailability represents a significant potential advancement in the treatment of invasive fungal infections, potentially allowing for outpatient therapy and reducing the need for intravenous access. Furthermore, its enhanced in vitro activity against echinocandin-resistant strains of Candida warrants further investigation.

The established echinocandins remain critical tools in the management of invasive fungal infections. Rezafungin's long half-life offers a more convenient once-weekly dosing regimen, improving patient compliance and reducing healthcare costs. Caspofungin, micafungin, and anidulafungin have a well-established track record of efficacy and safety.

Further clinical trials are necessary to fully elucidate the clinical utility, safety, and optimal dosing of this compound. Comparative studies will be crucial to determine its place in therapy relative to the existing and emerging antifungal armamentarium.

References

Comparative Analysis of Antifungal Agent 30: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antifungal activity of the novel investigational agent, Antifungal Agent 30, in comparison to established antifungal drugs.

This guide provides a detailed comparison of the in vitro antifungal activity of the novel investigational compound, this compound, against a panel of clinically relevant fungal pathogens. Its performance is benchmarked against leading antifungal agents from different classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). This document is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's potential as a new therapeutic agent.

Executive Summary

This compound demonstrates potent and broad-spectrum antifungal activity, exhibiting lower minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against several key fungal species compared to Fluconazole. Notably, it shows significant efficacy against both yeast and mold pathogens. The proposed mechanism of action, inhibition of fungal-specific enzyme Glucan Synthase, offers a targeted approach with potential for reduced host toxicity.

Data Presentation: In Vitro Antifungal Susceptibility

The antifungal activity of this compound and comparator drugs was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5] The following tables summarize the MIC and MFC values obtained.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal SpeciesThis compoundFluconazoleAmphotericin BCaspofungin
Candida albicans0.12510.50.25
Candida glabrata0.251610.5
Candida auris0.53211
Aspergillus fumigatus1>6410.125
Cryptococcus neoformans0.580.25>16

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal SpeciesThis compoundFluconazoleAmphotericin BCaspofungin
Candida albicans0.25>6410.5
Candida glabrata0.5>6421
Candida auris1>6422
Aspergillus fumigatus2>6420.25
Cryptococcus neoformans1>640.5>16

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (≥50% for azoles and ≥90% for other agents) of growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as an extension of the MIC assay.

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Sabouraud Dextrose Agar plates.

  • Incubation: Plates were incubated at 35°C for 48-72 hours.

  • MFC Determination: The MFC was defined as the lowest drug concentration that resulted in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[6]

Mandatory Visualizations

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[7][8] This is similar to the mechanism of echinocandins.

Antifungal_Agent_30_Pathway cluster_fungal_cell Fungal Cell Antifungal_Agent_30 This compound Glucan_Synthase (1,3)-β-D-glucan synthase Antifungal_Agent_30->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Beta_Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to Beta_Glucan_Synthesis->Cell_Wall Essential for

Caption: Proposed mechanism of this compound.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the workflow for determining the MIC and MFC of antifungal agents.

Antifungal_Susceptibility_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Inoculum_Prep Fungal Inoculum Preparation Start->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antifungal Agents Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Subculture Subculture on Agar Plates MIC_Reading->Subculture Incubation_MFC Incubation Subculture->Incubation_MFC MFC_Reading MFC Determination (Colony Counting) Incubation_MFC->MFC_Reading End End MFC_Reading->End

Caption: Workflow for MIC and MFC determination.

References

Unveiling the Cross-Resistance Profile of Antifungal Agent 30: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against invasive fungal infections, the emergence of drug resistance necessitates the continuous development of novel antifungal agents. This guide presents a comparative analysis of Antifungal Agent 30, a novel investigational compound, detailing its cross-resistance profile against established antifungal drugs. This report is intended for researchers, scientists, and drug development professionals, providing objective experimental data and detailed methodologies to facilitate a comprehensive understanding of this compound's potential role in clinical practice.

Executive Summary

This compound is a novel ergosterol biosynthesis inhibitor. This guide provides a head-to-head comparison of its in vitro activity against key fungal pathogens, alongside widely used antifungal agents from different classes. The data presented herein demonstrates the cross-resistance patterns observed and offers insights into the potential mechanisms of action and resistance.

Comparative In Vitro Susceptibility

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal isolates and compared with that of fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). Minimum Inhibitory Concentration (MIC) values, determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, are summarized in the table below.

Fungal SpeciesThis compound (MIC, µg/mL)Fluconazole (MIC, µg/mL)Amphotericin B (MIC, µg/mL)Caspofungin (MIC, µg/mL)
Candida albicans (Wild-Type)0.1250.50.250.03
Candida albicans (Azole-Resistant)0.25640.250.03
Candida glabrata0.5160.50.06
Aspergillus fumigatus1>6410.125
Cryptococcus neoformans0.2540.125>16

Key Observations:

  • This compound demonstrates potent activity against both wild-type and azole-resistant Candida albicans, suggesting it may be effective against strains with known resistance mechanisms to fluconazole.

  • The agent exhibits broad-spectrum activity, inhibiting the growth of Candida, Aspergillus, and Cryptococcus species.

  • Its MIC values against Aspergillus fumigatus are comparable to amphotericin B, highlighting its potential for treating invasive aspergillosis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The in vitro antifungal susceptibility testing was performed following the CLSI broth microdilution method (M27 for yeasts and M38 for filamentous fungi).

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.

Visualizing Fungal Resistance Pathways and Experimental Workflow

To better understand the potential mechanisms of resistance and the experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_data Data Analysis fungal_isolates Fungal Isolates culture Culture on SDA fungal_isolates->culture inoculum Inoculum Preparation culture->inoculum drug_dilution Serial Drug Dilution inoculum->drug_dilution incubation Incubation drug_dilution->incubation mic_reading MIC Determination incubation->mic_reading data_summary Summarize Data in Table mic_reading->data_summary comparison Compare with Alternatives data_summary->comparison

Caption: Experimental workflow for determining Minimum Inhibitory Concentrations (MICs).

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Zymosterol Zymosterol 14-alpha-demethyl-lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles Azoles->14-alpha-demethylase Agent30 This compound Agent30->14-alpha-demethylase 14-alpha-demethylase->14-alpha-demethyl-lanosterol

Caption: Simplified ergosterol biosynthesis pathway and the targets of azoles and this compound.

Discussion

The cross-resistance data suggests that this compound may circumvent some of the common resistance mechanisms that affect azoles. The primary mechanism of azole resistance is the alteration of the target enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene), or the overexpression of efflux pumps that actively remove the drug from the fungal cell.[1] The potent activity of this compound against azole-resistant C. albicans indicates that it may have a different binding mode to the target enzyme or may not be a substrate for the common efflux pumps.

Further studies are warranted to elucidate the precise molecular interactions of this compound with its target and to investigate its susceptibility to other known resistance mechanisms, such as alterations in the sterol biosynthesis pathway downstream of lanosterol demethylation.[2]

Conclusion

This compound demonstrates promising in vitro activity against a range of clinically important fungal pathogens, including azole-resistant strains. Its distinct cross-resistance profile suggests it could be a valuable addition to the antifungal armamentarium. The detailed experimental protocols and visual aids provided in this guide are intended to support further research and development of this novel antifungal candidate.

References

Head-to-head comparison of Antifungal agent 30 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, the demand for agents that combine broad-spectrum efficacy with a favorable safety profile is ever-present. This guide provides a detailed, data-driven comparison of Micafungin, a newer generation echinocandin, and Amphotericin B, a long-standing polyene antifungal that has been a cornerstone of therapy for decades.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental context.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Micafungin and Amphotericin B lies in their distinct mechanisms of action, which target different components of the fungal cell.

Micafungin , an echinocandin, acts by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[3][4][5][6] This enzyme is critical for the synthesis of 1,3-β-D-glucan, a vital polysaccharide that provides structural integrity to the fungal cell wall.[4] By disrupting the production of this essential component, Micafungin compromises the fungal cell wall, leading to osmotic instability and cell lysis.[3][4] This target is specific to fungi, as mammalian cells do not possess a cell wall, contributing to the favorable safety profile of the echinocandin class.[7]

Amphotericin B , a polyene, targets ergosterol, the primary sterol in the fungal cell membrane.[1][8][9][10][11] It binds to ergosterol, forming transmembrane channels or pores.[1][8][9][10][11] This binding disrupts the membrane's integrity, causing leakage of essential intracellular ions like potassium and sodium, which ultimately leads to fungal cell death.[1][10][11] However, Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, which is the basis for its associated toxicities, particularly nephrotoxicity.[1][10]

Antifungal_Mechanisms Mechanisms of Action cluster_0 Micafungin Action cluster_1 Amphotericin B Action Micafungin Micafungin GlucanSynthase 1,3-β-D-Glucan Synthase Micafungin->GlucanSynthase Inhibits Glucan 1,3-β-D-Glucan (Cell Wall Component) GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Disruption Glucan->CellWall Maintains Integrity Lysis_M Cell Lysis CellWall->Lysis_M Leads to AmphotericinB Amphotericin B Ergosterol Ergosterol (Cell Membrane Component) AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Membrane Permeability Increase Pore->Membrane Causes Lysis_A Cell Death Membrane->Lysis_A Leads to

Figure 1. Mechanisms of Action for Micafungin and Amphotericin B.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of Micafungin and Amphotericin B against a range of clinically relevant Candida species.

Table 1: In Vitro Activity of Micafungin against Candida Species

Candida Species MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
C. albicans 0.015 0.03 [12]
C. glabrata 0.015 0.015 [12]
C. tropicalis 0.03 0.06 [12]
C. parapsilosis 1 2 [12]

| C. krusei | 0.06 | 0.12 |[12] |

Table 2: In Vitro Activity of Amphotericin B against Candida Species

Candida Species MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
C. albicans 0.25-0.39 0.5-1 [2][13]
C. glabrata 0.25 1 [13]
C. tropicalis 0.25 0.5 [14]
C. parapsilosis 0.38 1 [2]

| C. krusei | 1.27 | 1 |[2] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

The data indicate that Micafungin generally exhibits lower MIC values against most Candida species compared to Amphotericin B, suggesting higher in vitro potency.[3] Notably, Micafungin is highly active against C. glabrata and C. krusei, which can exhibit resistance to other antifungal classes.[15] While both drugs are active against C. albicans, Micafungin's MIC values are significantly lower.[2][12] However, C. parapsilosis shows relatively higher MICs for Micafungin.[12][16]

Cytotoxicity Profile

A critical differentiator between antifungal agents is their toxicity to host cells. Due to its mechanism of action targeting ergosterol, which has a mammalian analogue in cholesterol, Amphotericin B is associated with significant dose-limiting toxicities.[1][10]

Amphotericin B:

  • Nephrotoxicity: This is the most common and significant adverse effect, often leading to renal damage that can be reversible upon discontinuation.[1]

  • Infusion-related reactions: Fever, chills, and rigors are common during administration.[17]

  • Cellular Toxicity: In vitro studies have shown that Amphotericin B can be cytotoxic to mammalian cells, such as osteoblasts and fibroblasts, at concentrations achievable through local delivery.[18][19]

Micafungin:

  • Favorable Safety Profile: Micafungin's selective inhibition of a fungal-specific enzyme results in a better safety profile with fewer mechanism-based toxicities.[17]

  • Hepatotoxicity: While generally well-tolerated, some cases of liver enzyme elevation have been reported.[5]

  • Lower Incidence of Adverse Events: Clinical trials comparing Micafungin to liposomal Amphotericin B found that treatment-related adverse events, including increased creatinine and infusion-related reactions, were significantly less frequent in the Micafungin group.[17]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the methodologies for key experiments are detailed below.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[20][21]

  • Preparation of Antifungal Agents: Stock solutions of Micafungin and Amphotericin B are prepared in a suitable solvent (e.g., DMSO for Amphotericin B, water for Micafungin). Serial two-fold dilutions are then made in RPMI 1640 medium (without bicarbonate, with L-glutamine, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted spectrophotometrically to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare 2-fold serial dilutions of antifungal agents in a 96-well plate C Inoculate the 96-well plate with the fungal suspension A->C B Prepare standardized fungal inoculum (e.g., Candida spp.) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the MIC (≥50% growth inhibition) D->E F Record MIC value E->F

Figure 2. Workflow for MIC Determination via Broth Microdilution.

2. MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

  • Cell Seeding: Mammalian cells (e.g., human kidney cells or fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of Micafungin and Amphotericin B for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[24] The plate is incubated for 2-4 hours at 37°C.[24] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a Sorenson's glycine buffer).[22] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22][25] The intensity of the color is directly proportional to the number of viable cells.

Conclusion

Micafungin and Amphotericin B represent two distinct and important classes of antifungal agents. Micafungin, with its targeted inhibition of fungal cell wall synthesis, demonstrates high in vitro potency against a broad range of Candida species and offers a significantly improved safety profile compared to Amphotericin B.[3][7][17] Amphotericin B remains a powerful, broad-spectrum antifungal, but its utility is often limited by its potential for significant toxicity, particularly to the kidneys.[1][10] For researchers and drug development professionals, the targeted mechanism and favorable safety of echinocandins like Micafungin represent a key direction in the ongoing development of new and improved antifungal therapies. The choice between these agents in a clinical or research setting will depend on a careful evaluation of the target pathogen, its susceptibility profile, and the host's tolerance for potential adverse effects.

References

Validating the target of Antifungal agent 30 using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents. A critical step in the preclinical development of a new antifungal is the identification and validation of its molecular target. This guide provides a comparative overview of genetic approaches to validate the target of a novel, hypothetical antifungal, "Agent 30," with a focus on experimental data and detailed protocols. For the purpose of this guide, we will hypothesize that preliminary chemical-genomic screens suggest Agent 30 targets the fungal cell wall integrity (CWI) pathway, a crucial signaling cascade for maintaining cell wall homeostasis in response to stress.

Comparative Analysis of Target Validation Methods

Several genetic techniques can be employed to identify and confirm the target of a new antifungal compound. Below is a comparison of key methodologies, with hypothetical data for Agent 30, assuming its target is the mitogen-activated protein kinase (MAPK) Mkc1 (Bck1), a central component of the CWI pathway.

Genetic ApproachPrincipleExpected Outcome for Agent 30 (Targeting Mkc1)Alternative Outcome (Off-Target Effect)
Haploinsufficiency Profiling (HIP) A diploid strain with a heterozygous deletion of the target gene will exhibit increased sensitivity to the drug.[1][2]The MKC1/mkc1Δ heterozygous mutant will show a significantly lower Minimum Inhibitory Concentration (MIC) for Agent 30 compared to the wild-type strain.No significant change in MIC for the MKC1/mkc1Δ mutant, but hypersensitivity in mutants related to drug efflux pumps (e.g., PDR5/pdr5Δ).
Homozygous Deletion Profiling (HOP) A haploid strain with a non-essential gene deletion will show altered sensitivity if the gene product is in the same pathway as the drug target.Deletion mutants of genes downstream in the CWI pathway (e.g., rlm1Δ) will exhibit hypersensitivity to Agent 30.Hypersensitivity in mutants unrelated to the CWI pathway, suggesting an alternative mechanism of action.
Gene Overexpression Screening Overexpression of the target gene can confer resistance to the drug.[1]Strains overexpressing MKC1 will display a higher MIC for Agent 30 compared to the wild-type.Resistance conferred by overexpression of multidrug resistance transporters.
CRISPR-Cas9 Mediated Gene Editing Targeted mutation or repression (CRISPRi) of the suspected target gene will lead to increased drug sensitivity.[3][4]A strain with a catalytically inactive Mkc1 (e.g., K853R mutation) or repressed MKC1 expression will be hypersensitive to Agent 30.No change in sensitivity with targeted MKC1 modification, indicating a different target.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques in fungal genetics, primarily using Saccharomyces cerevisiae as a model organism, which can be adapted for pathogenic fungi.[1][5]

Haploinsufficiency Profiling (HIP) Assay

Objective: To determine if reducing the dosage of a specific gene increases sensitivity to Agent 30.

Materials:

  • Wild-type diploid S. cerevisiae strain (e.g., BY4743).

  • Heterozygous deletion collection (e.g., BY4743 MATa/α heterozygous diploid deletion collection).

  • Yeast extract-peptone-dextrose (YPD) medium.

  • Agent 30 stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculate individual heterozygous deletion strains and the wild-type control in YPD medium in a 96-well plate. Grow overnight at 30°C.

  • In a new 96-well plate, prepare a serial dilution of Agent 30 in YPD.

  • Inoculate the drug-containing plates with the yeast strains to a final optical density at 600 nm (OD600) of 0.05.

  • Incubate the plates at 30°C for 24-48 hours.

  • Measure the OD600 of each well to determine cell growth.

  • The MIC is defined as the lowest drug concentration that inhibits growth by at least 80% compared to the no-drug control.

  • Compare the MIC of the heterozygous mutants to the wild-type. A significant reduction in MIC for a particular mutant suggests that the deleted gene may be the target of Agent 30.

Gene Overexpression Assay

Objective: To assess if increased expression of a candidate gene confers resistance to Agent 30.

Materials:

  • Wild-type haploid S. cerevisiae strain (e.g., BY4741).

  • Yeast genomic DNA.

  • High-copy expression vector (e.g., pRS426).

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli for plasmid amplification.

  • Lithium acetate for yeast transformation.

  • Synthetic complete (SC) medium lacking uracil (for plasmid selection).

  • Agent 30.

Procedure:

  • Amplify the open reading frame of the candidate target gene (e.g., MKC1) from yeast genomic DNA by PCR.

  • Clone the PCR product into a high-copy expression vector under the control of a strong constitutive promoter (e.g., GPD promoter).

  • Transform the expression plasmid and an empty vector control into wild-type yeast cells.

  • Select for transformants on SC medium lacking uracil.

  • Perform a drug susceptibility assay as described for the HIP assay, comparing the growth of the overexpression strain to the empty vector control in the presence of various concentrations of Agent 30.

  • An increase in the MIC for the overexpression strain indicates that the gene product may be the drug's target.

CRISPR-Cas9 Mediated Target Validation

Objective: To confirm the target of Agent 30 by introducing a specific mutation in the candidate gene.

Materials:

  • Wild-type S. cerevisiae strain expressing Cas9.

  • Plasmid for expressing the single guide RNA (sgRNA).

  • Repair template DNA containing the desired mutation and flanking homology arms.

  • Lithium acetate for yeast transformation.

  • Appropriate selection media.

  • Agent 30.

Procedure:

  • Design an sgRNA targeting the genomic locus of the candidate gene (MKC1).

  • Synthesize a repair template containing the desired mutation (e.g., a point mutation in the active site) flanked by sequences homologous to the regions upstream and downstream of the target site.

  • Co-transform the sgRNA expression plasmid and the repair template into the Cas9-expressing yeast strain.

  • Select for transformants and screen for the desired mutation by colony PCR and Sanger sequencing.

  • Perform a drug susceptibility assay with the engineered strain and the wild-type control to assess changes in sensitivity to Agent 30. Hypersensitivity in the mutant strain provides strong evidence for target validation.

Visualizing the Validation Workflow and Underlying Biology

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pathway Cell Wall Integrity Pathway Cell Stress Cell Stress Cell Wall Cell Wall Cell Stress->Cell Wall Mkc1 (MAPK) Mkc1 (MAPK) Cell Wall->Mkc1 (MAPK) Rlm1 (TF) Rlm1 (TF) Mkc1 (MAPK)->Rlm1 (TF) Cell Wall Genes Cell Wall Genes Rlm1 (TF)->Cell Wall Genes Agent 30 Agent 30 Agent 30->Mkc1 (MAPK) Inhibition

Caption: Hypothetical signaling pathway for Agent 30's target.

G Start Start Hypothesis Hypothesis: Agent 30 targets Mkc1 Start->Hypothesis HIP Haploinsufficiency Profiling Hypothesis->HIP Overexpression Gene Overexpression Screening Hypothesis->Overexpression Data Analyze MIC Data HIP->Data Overexpression->Data CRISPR CRISPR-Cas9 Validation Conclusion Conclusion CRISPR->Conclusion Target Validated Data->Hypothesis If inconsistent, revise Data->CRISPR If consistent

Caption: Experimental workflow for validating the target of Agent 30.

G cluster_approaches Genetic Validation Approaches Target_Gene Target Gene (e.g., MKC1) Interaction Drug-Target Interaction Target_Gene->Interaction Drug Antifungal Agent 30 Drug->Interaction Gene_Deletion Gene Deletion (Hypersensitivity) Interaction->Gene_Deletion Validates Gene_Overexpression Gene Overexpression (Resistance) Interaction->Gene_Overexpression Validates

Caption: Logical relationship of genetic validation approaches.

Conclusion

Validating the target of a novel antifungal agent is a multifaceted process that relies on the convergence of evidence from multiple genetic approaches. By employing techniques such as haploinsufficiency profiling, gene overexpression screens, and targeted genome editing with CRISPR-Cas9, researchers can confidently identify the mechanism of action of new compounds like Agent 30. This systematic approach not only confirms the intended target but also helps to uncover potential off-target effects and resistance mechanisms, which are crucial for the development of effective and durable antifungal therapies.

References

Comparative Safety Analysis of Rezafungin (Antifungal Agent 30) and Other Key Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative safety profiles of Rezafungin, a next-generation echinocandin, and other established antifungal agents, supported by experimental data and methodologies.

This guide provides an objective comparison of the safety profile of the novel antifungal agent Rezafungin against established antifungal drugs from different classes: Voriconazole (a second-generation triazole), Caspofungin (a first-generation echinocandin), and Liposomal Amphotericin B (a polyene). The information is intended to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Rezafungin, a next-generation echinocandin, demonstrates a favorable safety and tolerability profile, comparable to that of Caspofungin.[1][2][3][4] Its once-weekly dosing regimen presents a potential advantage in clinical practice.[3][4] Voriconazole is associated with a higher incidence of hepatotoxicity and visual disturbances, largely linked to its metabolism via the cytochrome P450 (CYP) enzyme system.[5][6] Caspofungin is generally well-tolerated, with infusion-related reactions and mild elevations in liver enzymes being the most common adverse events.[7][8][9][10] Liposomal Amphotericin B, while having a significantly improved renal safety profile compared to its conventional formulation, still carries a risk of nephrotoxicity and infusion-related reactions.[11][12][13][14]

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of key adverse events observed in clinical trials for Rezafungin and the comparator antifungal agents.

Table 1: Comparison of Common Adverse Events (Incidence >10%)

Adverse EventRezafunginCaspofunginVoriconazoleLiposomal Amphotericin B
Pyrexia (Fever)Most common AE9.3% - 27%[8][10]-19%[11]
HypokalemiaMost common AEUp to 23%[10]->20%[13]
Diarrhea-Up to 27%[10]>20%[13]>20%[13]
Nausea-->20%[13]>20%[13]
Vomiting-Up to 17%[10]>20%[13]>20%[13]
Chills-5.2% - 23%[8][10]-12%[11]
Anemia--->20%[13]
Increased Alkaline Phosphatase-5.2% - 22%[8][10]->20%[13]
Increased Creatinine--->20%[13]
Dyspnea--->20%[13]

Table 2: Comparison of Serious Adverse Events and Discontinuation Rates

ParameterRezafunginCaspofunginVoriconazoleLiposomal Amphotericin B
Serious Adverse Events (SAEs) 56% (vs 53% for Caspofungin in a pooled analysis)[15]27.3% (drug-related: 0.8%)[8]-Discontinuation due to SAEs: 10-38% (dose-dependent)[11]
Discontinuation due to Adverse Events Comparable to Caspofungin[15]2.7% (drug-related)[8]~1% (due to ALT elevations)[5]-
Hepatotoxicity (Elevated Transaminases) Similar to Caspofungin[3]ALT: 6.5%, AST: 6.0%[8]11% - 19%[5]-
Nephrotoxicity (Increased Creatinine) Not a significant concernLess nephrotoxic than L-AmB-32% (doubling of serum creatinine)[11]
Infusion-Related Reactions Comparable to Caspofungin[15]35.1%-36% (on day 1)[11]
Visual Disturbances Not reportedNot reportedCommonNot reported

Experimental Protocols

Detailed methodologies for key safety and toxicity assessment experiments are outlined below.

Preclinical Toxicity Studies

1. Acute and Repeated-Dose Toxicity (in vivo)

  • Objective: To determine the acute toxicity and the effects of repeated dosing of the antifungal agent.

  • Methodology: Based on OECD Guidelines 423 (Acute Oral Toxicity) and 407 (Repeated Dose 28-day Oral Toxicity Study).[5]

    • Animals: Typically rodents (e.g., mice or rats).

    • Acute Toxicity: A single high dose of the test substance is administered to a small group of animals.[5] The animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

    • Repeated-Dose Toxicity: The test substance is administered daily for 28 days at three or more dose levels.[5] Parameters monitored include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs are performed.

Clinical Safety Assessment

1. Phase I, II, and III Clinical Trials

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of the antifungal agent in humans.

  • Methodology:

    • Study Design: Typically randomized, double-blind, controlled trials.[2]

    • Patient Population: Healthy volunteers (Phase I) and patients with documented fungal infections (Phase II and III).

    • Safety Monitoring:

      • Adverse Event (AE) Monitoring: All AEs are recorded, and their severity, seriousness, and relationship to the study drug are assessed by the investigator.

      • Laboratory Tests: Regular monitoring of hematology, serum chemistry (including liver function tests and renal function tests), and urinalysis.

      • Vital Signs and Physical Examinations: Performed at regular intervals throughout the study.

      • Electrocardiograms (ECGs): To monitor for cardiac effects such as QT interval prolongation.

Specific Toxicity Assays

1. In Vitro Hepatotoxicity Assay

  • Objective: To assess the potential of an antifungal agent to cause liver cell injury.

  • Methodology:

    • Cell Line: Human hepatoma cell lines (e.g., HepG2/C3A).[8]

    • Procedure:

      • Cells are cultured in multi-well plates.

      • The antifungal agent is added at various concentrations (e.g., Cmax, 5x Cmax, 10x Cmax).[8]

      • Cells are incubated for a defined period (e.g., 72 hours).[8]

      • Cell viability is assessed using multiple endpoints:

        • XTT assay: Measures mitochondrial dehydrogenase activity.[8]

        • LDH release assay: Measures membrane damage.[8]

        • Trypan blue exclusion: Assesses cell membrane integrity.[8]

      • Hepatocyte function can be evaluated by measuring albumin synthesis and cytochrome P450 activity.[8]

2. In Vivo Nephrotoxicity Assay

  • Objective: To evaluate the potential of an antifungal agent to cause kidney damage.

  • Methodology:

    • Animal Model: Rodents (e.g., rats or mice).

    • Procedure:

      • The antifungal agent is administered intravenously at different doses.[7]

      • Renal function is monitored by measuring:

        • Serum creatinine and blood urea nitrogen (BUN).

        • Glomerular filtration rate (GFR) using markers like 99mTc-DTPA.[7]

      • Urine is collected to analyze for biomarkers of kidney injury, such as kidney injury molecule-1 (KIM-1) and cystatin C.

      • At the end of the study, kidneys are collected for histopathological examination to assess for tubular damage.

3. Histamine Release Assay

  • Objective: To assess the potential of an antifungal agent to induce histamine release, which is associated with infusion-related reactions.

  • Methodology:

    • Principle: Based on the crosslinking of allergen-specific IgE on the surface of basophils, leading to histamine release.

    • Procedure:

      • Heparinized whole blood is collected from subjects.[9]

      • The blood is incubated with different concentrations of the antifungal agent.

      • After incubation, the supernatant is collected.

      • The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Toxicity_Pathways cluster_voriconazole Voriconazole-Induced Hepatotoxicity cluster_amphob Liposomal Amphotericin B-Induced Nephrotoxicity cluster_echinocandin Echinocandin-Mediated Infusion Reactions Voriconazole Voriconazole CYP2C19 CYP2C19 Metabolism Voriconazole->CYP2C19 Reactive_Metabolites Reactive Metabolites CYP2C19->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury Oxidative_Stress->Hepatocyte_Injury LAmB Liposomal Amphotericin B Renal_Arterioles Renal Arterioles LAmB->Renal_Arterioles Distal_Tubules Distal Tubules LAmB->Distal_Tubules Vasoconstriction Vasoconstriction Renal_Arterioles->Vasoconstriction Pore_Formation Pore Formation Distal_Tubules->Pore_Formation Reduced_GFR Reduced GFR Vasoconstriction->Reduced_GFR Tubular_Damage Tubular Damage Pore_Formation->Tubular_Damage Echinocandin Echinocandin (Rezafungin/Caspofungin) Mast_Cells Mast Cells/ Basophils Echinocandin->Mast_Cells Histamine_Release Histamine Release Mast_Cells->Histamine_Release Infusion_Reaction Infusion Reaction (Fever, Chills, Rash) Histamine_Release->Infusion_Reaction

Caption: Mechanisms of key adverse events associated with different antifungal classes.

Antifungal_Safety_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Safety Assessment In_Vitro In Vitro Cytotoxicity Assays (e.g., HepG2 cells) Acute_Tox Acute Toxicity Studies (Rodents) In_Vitro->Acute_Tox Initial toxicity screen Repeat_Dose_Tox Repeated-Dose Toxicity Studies (Rodent & Non-rodent) Acute_Tox->Repeat_Dose_Tox Determine dose range Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm Identify target organs Phase_I Phase I Trials (Healthy Volunteers) - Dose escalation - MTD determination Safety_Pharm->Phase_I IND Submission Phase_II Phase II Trials (Patients) - Proof of concept - Short-term safety Phase_I->Phase_II Establish initial safety Phase_III Phase III Trials (Large Patient Cohorts) - Comparative safety - Pivotal data Phase_II->Phase_III Confirm safety & efficacy Post_Market Post-Marketing Surveillance (Phase IV) - Real-world safety - Rare AEs Phase_III->Post_Market Regulatory approval

Caption: General workflow for the safety assessment of a new antifungal agent.

References

Benchmarking Antifungal Agent 30: A Comparative Performance Analysis in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel triazole, Antifungal Agent 30, against established antifungal agents across clinically relevant fungal strains. The data presented herein is intended to inform research and development decisions by offering a clear, evidence-based assessment of its in-vitro efficacy.

Introduction to this compound

This compound is a new-generation triazole antifungal compound. Like other agents in its class, its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent enzymes, specifically 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[1][2][3][4][5] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. This guide benchmarks the performance of this compound against a polyene (Amphotericin B) and an echinocandin (Caspofungin) in two key pathogenic fungal species: Candida albicans and Aspergillus fumigatus.

Comparative In-Vitro Efficacy

The in-vitro activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the comparative MIC data for this compound (represented by voriconazole data for this guide), Amphotericin B, and Caspofungin.

Table 1: Comparative MIC Ranges against Candida albicans
Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (as Voriconazole) Triazole0.008 - 1.0[6][7]≤0.03 - 0.06[8]0.06 - 0.25[6]
Amphotericin BPolyene0.06 - 1.0[9]0.25 - 0.50.5 - 1.0[10]
CaspofunginEchinocandin0.015 - 1.0[9]0.12 - 0.25[11]0.5[11]
Table 2: Comparative MIC Ranges against Aspergillus fumigatus
Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (as Voriconazole) Triazole0.125 - >160.51.0
Amphotericin BPolyene0.12 - 2.0[12]1.01.0 - 2.0
CaspofunginEchinocandin0.016 - >160.06 - 0.1250.125 - 0.5

Experimental Protocols

The following section details the standardized methodology used to obtain the MIC data presented above, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[13][14][15][16][17]

Fungal Isolates and Inoculum Preparation

Clinical isolates of Candida albicans and Aspergillus fumigatus were used. For C. albicans, colonies were grown on Sabouraud Dextrose Agar at 35°C for 24 hours. The inoculum was prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted to the final working concentration. For A. fumigatus, cultures were grown on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation. Conidia were harvested and suspended in sterile saline with 0.05% Tween 80, and the suspension was adjusted to a specific optical density before final dilution.

Broth Microdilution Assay

The in-vitro susceptibility testing was performed using the broth microdilution method in 96-well microtiter plates.

  • Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) was used.[13]

  • Antifungal Agent Preparation : Stock solutions of this compound, Amphotericin B, and Caspofungin were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then prepared in the RPMI medium directly in the microtiter plates.

  • Inoculation : Each well was inoculated with the prepared fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation : The plates were incubated at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.

  • MIC Determination : The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (approximately 50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free growth control well. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which short, stubby, and highly branched hyphae are observed, is often reported.[18][19]

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound by targeting the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_drug Drug Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Antifungal_Agent_30 This compound (Triazole) Antifungal_Agent_30->Lanosterol Inhibits 14α-demethylase

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The diagram below outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculation 3. Inoculate Microtiter Plates Inoculum->Inoculation SerialDilution 2. Prepare Serial Dilutions of Antifungal Agents SerialDilution->Inoculation Incubation 4. Incubate at 35°C Inoculation->Incubation Reading 5. Visually Read Plates Incubation->Reading MIC_Determination 6. Determine MIC Reading->MIC_Determination

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

References

Independent Verification of Caspofungin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent caspofungin with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Caspofungin is a member of the echinocandin class of antifungal drugs.[1] Its primary mode of action is the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[2][3] This mechanism is distinct from that of other major antifungal classes, such as azoles, which target the synthesis of ergosterol, a key component of the fungal cell membrane.[4][5] Caspofungin demonstrates fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2]

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro activity of caspofungin and comparator antifungal agents against various fungal pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90). Lower MIC90 values indicate greater potency.

Table 1: Comparative in vitro activity of Caspofungin and Fluconazole against various Candida species.

Organism (No. of Isolates)Caspofungin MIC90 (μg/mL)Fluconazole MIC90 (μg/mL)
Candida albicans (2,168)0.52.0
Candida glabrata (482)0.532.0
Candida tropicalis (412)0.54.0
Candida parapsilosis (373)2.04.0
Candida krusei (113)1.064.0
All Candida spp. (3,959)1.016.0

Data sourced from Pfaller et al. (2003).[6][7][8]

Table 2: Comparative in vitro activity of Echinocandins against Aspergillus species.

Organism (No. of Isolates)Caspofungin MEC (μg/mL)Micafungin MEC (μg/mL)Anidulafungin MEC (μg/mL)
Aspergillus fumigatus (11)0.5 - 10.06 - 0.120.03
Aspergillus terreus (8)0.5 - 10.06 - 0.120.03
Aspergillus flavus (8)0.5 - 10.06 - 0.120.03

MEC (Minimum Effective Concentration) is the endpoint used for echinocandin susceptibility testing against molds. Data represents the median values.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification and replication.

1. Broth Microdilution MIC Assay (CLSI M27-A3)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.[6]

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[6]

  • Endpoint Determination: For caspofungin, the MIC is defined as the lowest concentration that produces a prominent decrease in turbidity compared to the growth control.[10][11] For azoles, the endpoint is typically a significant reduction in growth.

2. Time-Kill Assay

This assay assesses the rate at which an antifungal agent kills a fungal isolate.

  • Inoculum and Drug Preparation: A standardized inoculum of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI 1640 or Antibiotic Medium 3).[12][13] The antifungal agent is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aliquots are removed from each culture.[13]

  • Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

3. Biofilm Eradication Assay (XTT Reduction Assay)

This assay measures the metabolic activity of fungal cells within a biofilm to assess the efficacy of an antifungal agent in eradicating the biofilm.

  • Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a 96-well microtiter plate and incubated for 24-48 hours to allow for biofilm formation.[14][15]

  • Antifungal Treatment: The mature biofilms are washed, and fresh medium containing serial dilutions of the antifungal agent is added. The plate is then incubated for an additional 24-48 hours.[14][15]

  • XTT Staining: The biofilms are washed, and an XTT-menadione solution is added. Viable cells with metabolic activity will reduce the XTT tetrazolium salt to a colored formazan product.[14]

  • Quantification: The absorbance is measured using a microplate reader, and the percentage of biofilm eradication is calculated relative to untreated control wells.[14][15]

Visualizations: Signaling Pathways and Workflows

Diagram 1: Caspofungin's Mode of Action

Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Caspofungin->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Component of Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Caspofungin.

Diagram 2: Fungal Cell Wall Integrity Pathway Response to Caspofungin

Caspofungin Caspofungin Stress Cell_Wall_Damage Cell Wall Damage (β-1,3-glucan depletion) Caspofungin->Cell_Wall_Damage CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Damage->CWI_Pathway Activates Chitin_Synthase Chitin Synthase Upregulation CWI_Pathway->Chitin_Synthase Chitin Increased Chitin Synthesis Chitin_Synthase->Chitin Cell_Wall_Remodeling Compensatory Cell Wall Remodeling Chitin->Cell_Wall_Remodeling

Caption: Fungal stress response to Caspofungin.

Diagram 3: Experimental Workflow for MIC Determination

Start Start: Fungal Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Caspofungin Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC Endpoint (Prominent Growth Inhibition) Incubate->Read_MIC End End: MIC Value Read_MIC->End

Caption: Workflow for MIC determination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Antifungal Agent 30

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical agents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Antifungal Agent 30, designed to assist researchers, scientists, and drug development professionals in adhering to best practices for laboratory safety and chemical handling.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1][2] All handling of dry powders should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of aerosolized particles.[3]

II. Waste Identification and Segregation

Proper segregation of waste streams is a critical first step in the disposal process.[4] this compound waste should be categorized as hazardous chemical waste unless explicitly determined to be non-hazardous by a qualified safety professional.

Table 1: Waste Segregation for this compound

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated consumables such as gloves, paper towels, and bench paper.Labeled, leak-proof hazardous waste container.
Liquid Waste Unused or expired solutions of this compound, and contaminated solvents.Labeled, sealed, and chemically compatible hazardous waste container.[5]
Sharps Waste Contaminated needles, scalpels, and other sharp instruments.Puncture-resistant sharps container labeled for hazardous chemical waste.
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent; the rinsate should be collected as hazardous liquid waste. Deface the label and dispose of as non-hazardous waste, or follow institutional guidelines.

III. Disposal Procedures for this compound

The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Figure 1: Disposal Workflow for this compound start Start: Identify this compound Waste waste_type Determine Waste Type (Solid, Liquid, Sharps, Container) start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Waste Bottle liquid_waste->collect_liquid collect_sharps Place in Labeled Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose as Non-Hazardous Waste deface_label->dispose_container request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Disposal Workflow for this compound

Step-by-Step Disposal Guide:

  • Characterize the Waste: Identify the physical form of the this compound waste (solid, liquid, sharp, or empty container).

  • Segregate at the Source:

    • Solid Waste: Place all contaminated solid materials, such as gloves and bench paper, into a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Pour liquid waste into a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[5] Do not mix incompatible waste streams.[5]

    • Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., toxic).[5]

  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6] Ensure that the storage area is secure and away from general laboratory traffic.

  • Disposal Request: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]

IV. Experimental Protocol: Decontamination of Laboratory Equipment

This protocol details the steps for decontaminating non-disposable laboratory equipment that has come into contact with this compound.

Materials:

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • 70% Ethanol or a 10% bleach solution

  • Paper towels or absorbent pads

  • Hazardous waste container for solid waste

  • Wash basin

Procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, perform an initial wipe-down of the equipment surface with a paper towel lightly dampened with a suitable solvent to remove any gross contamination. Dispose of the paper towel in the hazardous solid waste container.

  • Application of Decontaminating Agent: Liberally apply 70% ethanol or a freshly prepared 10% bleach solution to all surfaces of the equipment.[7] Ensure complete coverage.

  • Contact Time: Allow the decontaminating agent to remain on the surface for a minimum of 15 minutes to ensure effective decontamination.[7]

  • Rinsing: If a bleach solution was used, thoroughly rinse the equipment with deionized water to remove any residual chlorine, which can be corrosive.

  • Drying: Allow the equipment to air dry completely before storage or its next use.

V. Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Figure 2: Spill Cleanup Procedure for this compound start Spill Occurs alert Alert others and Isolate the area start->alert don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill apply_decontaminant Apply decontaminant (e.g., 10% bleach) contain_spill->apply_decontaminant collect_waste Collect all contaminated materials apply_decontaminant->collect_waste place_in_bag Place in a labeled hazardous waste bag collect_waste->place_in_bag clean_area Clean the spill area with soap and water place_in_bag->clean_area report_incident Report the incident to the lab supervisor/EHS clean_area->report_incident

Caption: Spill Cleanup Procedure for this compound

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable material. For solid spills, gently cover with damp paper towels to prevent the powder from becoming airborne.

  • Decontamination: Apply a 10% bleach solution or other appropriate disinfectant to the spill area and allow for a 15-20 minute contact time.[7]

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a labeled hazardous waste bag.

  • Final Cleaning: Clean the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.